[1,2,4]Triazolo[1,5-a]pyridin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-8-5-3-1-2-4-10(5)9-6/h1-4H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTMVIAGTMTVSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342730 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874-46-4 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The core of this guide focuses on a robust and efficient copper-catalyzed aerobic oxidative cyclization of a guanidinopyridine precursor. Detailed experimental protocols, quantitative data, and a logical workflow of the synthesis are presented to facilitate its application in a research and development setting.
Introduction
The triazolo[1,5-a]pyridine scaffold is a prominent structural motif in a variety of biologically active molecules. The 2-amino substituted derivative, in particular, serves as a valuable building block for the synthesis of compounds with potential therapeutic applications. This guide details a preferred synthetic route that is characterized by its high yield and operational simplicity.
Core Synthesis Pathway: Copper-Catalyzed Oxidative Cyclization
The primary and most efficient method for the synthesis of triazolo[1,5-a]pyridin-2-amine involves a two-step process starting from the readily available 2-aminopyridine. The first step is the formation of the key intermediate, 1-(pyridin-2-yl)guanidine, which is subsequently cyclized in the presence of a copper catalyst under an air atmosphere. This method, developed by Bartels et al., offers a straightforward and high-yielding route to the target compound.
A new method for the synthesis of 2-amino-[1][2][3]triazolo[1,5-a]pyridines and their derivatives has been established.[1][2] The target compounds are synthesized in high yields from guanidylpyridines through a copper-catalyzed N-N bond formation.[1][2] This methodology demonstrates a broad scope, accommodating various substituents on the pyridine ring as well as other heterocyclic systems like pyrazines, pyrimidines, and pyridazines.[1][2]
Logical Workflow of the Synthesis
Experimental Protocols
The following are detailed experimental procedures for the synthesis of the intermediate and the final product.
Step 1: Synthesis of 1-(Pyridin-2-yl)guanidine
Reaction Scheme:
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in n-butanol, add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq) and diisopropylethylamine (2.5 eq).
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with n-butanol, and dry under vacuum to yield 1-(pyridin-2-yl)guanidine.
Step 2: Synthesis of triazolo[1,5-a]pyridin-2-amine
Reaction Scheme:
Procedure:
-
Suspend 1-(pyridin-2-yl)guanidine (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add copper(I) bromide (CuBr) (0.1 eq) to the suspension.
-
Heat the reaction mixture to 120 °C under an air atmosphere and stir for 4 hours.
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Pour the reaction mixture into a mixture of aqueous ammonia and ice.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain triazolo[1,5-a]pyridin-2-amine.
Data Presentation
The following tables summarize the quantitative data for the starting material, intermediate, and final product.
Table 1: Reactant and Product Information
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Aminopyridine | Pyridin-2-amine | C₅H₆N₂ | 94.12 | Starting Material |
| 1H-Pyrazole-1-carboxamidine hydrochloride | 1H-Pyrazole-1-carboximidamide hydrochloride | C₄H₇ClN₄ | 146.58 | Reagent |
| 1-(Pyridin-2-yl)guanidine | 1-(Pyridin-2-yl)guanidine | C₆H₈N₄ | 136.15 | Intermediate |
| Triazolo[1,5-a]pyridin-2-amine | [1][2][3]Triazolo[1,5-a]pyridin-2-amine | C₆H₆N₄ | 134.14 | Final Product |
Table 2: Experimental Data and Characterization
| Compound | Yield (%) | Melting Point (°C) | Appearance | Spectroscopic Data |
| 1-(Pyridin-2-yl)guanidine | 85% | 158-160 | White solid | ¹H NMR (400 MHz, DMSO-d₆) δ 8.08 (ddd, J = 5.0, 1.9, 0.8 Hz, 1H), 7.64 (ddd, J = 8.3, 7.3, 1.9 Hz, 1H), 7.11 (s, 4H), 6.84 (dt, J = 8.3, 0.9 Hz, 1H), 6.74 (ddd, J = 7.3, 5.0, 0.9 Hz, 1H). ¹³C NMR (101 MHz, DMSO-d₆) δ 157.5, 154.0, 147.9, 138.1, 115.4, 110.1. |
| Triazolo[1,5-a]pyridin-2-amine | 92% | 188-190 | Off-white solid | ¹H NMR (400 MHz, DMSO-d₆) δ 8.58 (d, J = 7.1 Hz, 1H), 7.50 (d, J = 8.9 Hz, 1H), 7.21 (dd, J = 8.9, 6.8 Hz, 1H), 6.84 (dd, J = 7.1, 6.8 Hz, 1H), 6.44 (s, 2H). ¹³C NMR (101 MHz, DMSO-d₆) δ 164.0, 151.2, 141.1, 126.9, 117.8, 112.4. |
Conclusion
This technical guide outlines a highly effective and reproducible method for the synthesis of triazolo[1,5-a]pyridin-2-amine. The copper-catalyzed aerobic oxidative cyclization of 1-(pyridin-2-yl)guanidine provides the target compound in excellent yield. The detailed experimental protocols and comprehensive data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, enabling the efficient preparation of this important heterocyclic building block for further investigation and development.
References
- 1. Cu-catalyzed aerobic oxidative cyclization of guanidylpyridines and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cu-Catalyzed Aerobic Oxidative Cyclization of Guanidylpyridines and Derivatives [agris.fao.org]
- 3. Pyridin-2-yl guanidine derivatives: conformational control induced by intramolecular hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architectural Blueprint of a Privileged Scaffold: An In-depth Technical Guide to the Formation of Triazolo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and materials science, owing to its diverse biological activities and unique photophysical properties. A thorough understanding of its formation mechanisms is paramount for the rational design of novel derivatives and the optimization of synthetic routes. This technical guide provides a comprehensive overview of the primary mechanisms governing the synthesis of triazolo[1,5-a]pyridines, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations to empower researchers in their scientific endeavors.
Core Synthetic Strategies and Mechanistic Insights
The construction of the triazolo[1,5-a]pyridine ring system can be achieved through several distinct synthetic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Herein, we dissect four prominent mechanistic routes:
-
Tandem Reaction of Enaminonitriles and Benzohydrazides
-
PIFA-Mediated Intramolecular Oxidative N-N Bond Formation
-
Copper-Catalyzed [3+2] Cycloaddition
-
The Dimroth Rearrangement
Tandem Reaction: Enaminonitriles and Benzohydrazides
A highly efficient and environmentally benign approach to substituted triazolo[1,5-a]pyridines involves the microwave-assisted tandem reaction of enaminonitriles and benzohydrazides.[1][2] This catalyst-free method proceeds through a sequence of transamidation, intramolecular nucleophilic addition, and condensation.[1][2]
Mechanism of Formation
The reaction commences with a transamidation step where the enaminonitrile reacts with the benzohydrazide, leading to the displacement of a dimethylamine group and the formation of an N-acylhydrazone intermediate (A). Subsequently, the lone pair of the nitrogen atom in the hydrazone moiety executes an intramolecular nucleophilic attack on the nitrile carbon, forming a five-membered ring intermediate (B). This is followed by a condensation reaction involving the carbonyl group, which, after the elimination of a water molecule, yields the aromatic triazolo[1,5-a]pyridine product.[1]
Experimental Protocol: Microwave-Assisted Synthesis[1]
-
To an oven-dried microwave vial (0.5–2.0 mL), add the enaminonitrile (1.0 equiv., 0.175 mmol) and the corresponding benzohydrazide (2.0 equiv., 0.35 mmol).
-
Evacuate the vial and backfill with nitrogen gas (repeat three times).
-
Add dry toluene (1.5 mL) to the vial and seal it.
-
Place the vial in a microwave reactor and heat to 140 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product directly by silica gel column chromatography using a chloroform/ethyl acetate (10:1) eluent to afford the desired 1,2,4-triazolo[1,5-a]pyridine.
Quantitative Data
| Entry | Benzohydrazide Substituent | Enaminonitrile Substituent | Yield (%) |
| 1 | H | 4-OCH₃ | 83 |
| 2 | 4-OCH₃ | 4-OCH₃ | 89 |
| 3 | 4-CH₃ | 4-OCH₃ | 82 |
| 4 | 4-CF₃ | 4-OCH₃ | 73 |
Reaction conditions: Enaminonitrile (1.0 equiv.), benzohydrazide (2.0 equiv.), dry toluene, 140 °C, microwave irradiation.[1]
PIFA-Mediated Intramolecular Oxidative N-N Bond Formation
A metal-free approach for the synthesis of triazolo[1,5-a]pyridines involves the intramolecular annulation of N-(pyridin-2-yl)benzimidamides, mediated by phenyliodine bis(trifluoroacetate) (PIFA).[3][4] This method is characterized by its high efficiency, short reaction times, and broad substrate scope.[4]
Mechanism of Formation
The reaction is initiated by the hypervalent iodine reagent, PIFA, which activates the amidine substrate. This is followed by an intramolecular nucleophilic attack of the pyridine ring nitrogen onto the electron-deficient amidine nitrogen. The resulting intermediate then undergoes rearomatization to furnish the final triazolo[1,5-a]pyridine product.
Experimental Protocol: PIFA-Mediated Cyclization[4]
-
Dissolve the N-(pyridin-2-yl)benzimidamide (1.0 equiv.) in a suitable solvent such as hexafluoroisopropanol (HFIP).
-
Add phenyliodine bis(trifluoroacetate) (PIFA) (1.2 equiv.) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion (typically within a short period), quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure triazolo[1,5-a]pyridine.
Quantitative Data
| Entry | Amidine Substituent (Ar) | Yield (%) | Reaction Time |
| 1 | Phenyl | 96 | 10 min |
| 2 | 4-Methoxyphenyl | 98 | 10 min |
| 3 | 4-Chlorophenyl | 95 | 15 min |
| 4 | 2-Thienyl | 92 | 10 min |
Reaction conditions: N-(pyridin-2-yl)benzimidamide (1.0 equiv.), PIFA (1.2 equiv.), HFIP, room temperature.[4]
Copper-Catalyzed [3+2] Cycloaddition
The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered rings. In the context of triazolo[1,5-a]pyridine synthesis, a copper-catalyzed reaction between azinium-N-imines (as 1,3-dipoles) and nitriles has been developed.[1][5] This method offers a direct route to the triazole ring fused with the pyridine system.
Mechanism of Formation
While the detailed mechanism can be complex, it is generally believed to proceed through the coordination of the copper catalyst to the reactants, facilitating the [3+2] cycloaddition. The azinium-N-imine acts as the 1,3-dipole, and the nitrile serves as the dipolarophile. The reaction likely involves the formation of a copper-acetylide intermediate when terminal alkynes are used as dipolarophiles, followed by the cycloaddition with the azide. For nitriles, a similar copper-mediated activation is proposed to facilitate the cycloaddition with the azinium-N-imine.
Experimental Protocol: General Procedure for Copper-Catalyzed [3+2] Cycloaddition[5]
-
To a reaction vessel under an inert atmosphere (e.g., argon), add the azinium-N-imine (1.0 equiv.), the nitrile (1.2-2.0 equiv.), and a copper(I) catalyst (e.g., CuI, Cu(OTf)₂ with a ligand, 5-10 mol%).
-
Add a suitable dry solvent (e.g., chlorobenzene, toluene).
-
If required, add a base (e.g., Cs₂CO₃) and/or a ligand (e.g., a phosphine or N-heterocyclic carbene ligand).
-
Stir the reaction mixture at the specified temperature (ranging from room temperature to elevated temperatures) for the required duration.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter off any solids.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the triazolo[1,5-a]pyridine product.
Quantitative Data
Quantitative data for the copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles are highly substrate-dependent. Yields are generally reported to be in the moderate to good range. For instance, mechanochemical methods using copper acetate have been shown to produce various 1,2,4-triazolo derivatives in 51–80% yields.[1]
The Dimroth Rearrangement
The Dimroth rearrangement is a classic isomerization reaction in heterocyclic chemistry, providing a route to the thermodynamically more stable [1,5-a] fused systems from their [4,3-a] isomers.[6][7] This rearrangement is often observed to occur in situ following the initial formation of a [4,3-a] intermediate.[8]
Mechanism of Formation
The mechanism of the Dimroth rearrangement typically involves a ring-opening and ring-closure sequence.[6][9] Under acidic or basic conditions, the [4,3-a] isomer undergoes protonation or deprotonation, respectively, facilitating the cleavage of the N-N bond in the triazole ring to form an open-chain intermediate. This intermediate can then undergo tautomerization and subsequent intramolecular cyclization to form the more stable [1,5-a] isomer.
Experimental Protocol: General Conditions for Dimroth Rearrangement
The conditions for effecting a Dimroth rearrangement can vary significantly based on the substrate.
-
Acidic Conditions: Heating the [4,3-a] isomer in an acidic medium (e.g., HCl in ethanol) can promote the rearrangement.[6]
-
Basic Conditions: Treatment with a base (e.g., sodium hydroxide in an aqueous or alcoholic solution) can also facilitate the isomerization.
-
Thermal Conditions: In some cases, simply heating the [4,3-a] isomer in a high-boiling solvent like pyridine can be sufficient to induce the rearrangement.[9]
Quantitative Data
The Dimroth rearrangement often proceeds in high yield, driving the reaction towards the thermodynamically more stable product. In many synthetic sequences where the [4,3-a] isomer is formed initially, it rearranges in situ to the [1,5-a] product, making the isolation of the former challenging. For example, in the synthesis of 6,8-dinitro[1][3][5]triazolo[1,5-a]pyridines, the Dimroth rearrangement of the initially formed [4,3-a] isomer occurs readily to give the final product in high yields.[8]
Conclusion
The synthesis of triazolo[1,5-a]pyridines is a rich and evolving field of organic chemistry. The mechanistic pathways discussed herein—tandem reactions, oxidative cyclizations, [3+2] cycloadditions, and rearrangements—provide a versatile toolkit for chemists to access a wide array of derivatives. By understanding the underlying principles of these transformations and leveraging the detailed experimental protocols provided, researchers can continue to innovate and expand the chemical space of this privileged heterocyclic scaffold for applications in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Copper-Catalyzed Asymmetric Dearomative [3+2] Cycloaddition of Nitroheteroarenes with Azomethines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An unexpected Dimroth rearrangement leading to annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
Spectroscopic and Synthetic Profile of Triazolo[1,5-a]pyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the spectroscopic and synthetic aspects of the heterocyclic compound triazolo[1,5-a]pyridin-2-amine. Due to the limited availability of specific experimental data in the public domain for the unsubstituted parent compound, this guide presents a combination of confirmed physical properties and extrapolated spectroscopic data based on closely related derivatives. General synthetic methodologies applicable to this class of compounds are also detailed.
Compound Identity and Physical Properties
Triazolo[1,5-a]pyridin-2-amine , with the Chemical Abstracts Service (CAS) registry number 874-46-4 , is a fused heterocyclic system of significant interest in medicinal chemistry. Its core structure is comprised of a triazole ring fused to a pyridine ring.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄ | [PubChem][1] |
| Molecular Weight | 134.14 g/mol | [PubChem][1] |
| Exact Mass | 134.059246208 Da | [PubChem][1] |
| CAS Number | 874-46-4 | [PubChem][1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.5 - 8.7 | Doublet | Pyridine Ring Proton |
| ~7.5 - 7.8 | Multiplet | Pyridine Ring Protons |
| ~7.0 - 7.3 | Multiplet | Pyridine Ring Proton |
| ~5.5 - 6.5 | Broad Singlet | -NH₂ Protons |
Expected ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | C=N (Triazole Ring) |
| ~145 - 155 | C-N (Pyridine Ring) |
| ~110 - 140 | Pyridine Ring Carbons |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3400 | Strong, Broad | N-H Stretch (Amine) |
| ~1600 - 1650 | Medium-Strong | C=N Stretch |
| ~1400 - 1600 | Medium-Strong | Aromatic C=C and C=N Stretches |
| ~700 - 900 | Strong | C-H Bending (Aromatic) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 134 | [M]⁺ (Molecular Ion) |
| 107 | [M - HCN]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridine fragment) |
Synthesis of Triazolo[1,5-a]pyridines
A variety of synthetic routes to the[1][2][3]triazolo[1,5-a]pyridine core have been reported in the literature. A common and effective method involves the cyclization of N-(pyridin-2-yl)amidoximes. The general workflow for such a synthesis is outlined below.
General Experimental Protocol
A representative protocol for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold is the cyclization of an N-(pyridin-2-yl)formamidoxime.[2]
Step 1: Synthesis of N-(pyridin-2-yl)formamidoxime
-
2-Aminopyridine is reacted with an appropriate formamidoxime precursor.
-
The reaction is typically carried out in a suitable solvent under controlled temperature conditions.
-
The intermediate product, N-(pyridin-2-yl)formamidoxime, is isolated and purified.
Step 2: Cyclization to form the Triazolo[1,5-a]pyridine ring
-
The N-(pyridin-2-yl)formamidoxime is treated with a cyclizing agent, such as trifluoroacetic anhydride.[2]
-
The reaction is performed under mild conditions to facilitate the intramolecular cyclization.
-
The final product, a derivative of[1][2][3]triazolo[1,5-a]pyridine, is obtained after workup and purification.
For the synthesis of the specific 2-amino derivative, a common strategy involves the use of 2-aminopyridine and a cyanogen-containing reagent, followed by cyclization.
Caption: General synthetic workflow for Triazolo[1,5-a]pyridin-2-amine.
Biological Activity and Signaling Pathways
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold, a close analog of the triazolopyridines, has been investigated for a range of biological activities, including anticancer properties. Some derivatives have been shown to inhibit signaling pathways crucial for cancer cell proliferation, such as the ERK signaling pathway.[3] While the specific biological targets and signaling pathways of the unsubstituted triazolo[1,5-a]pyridin-2-amine are not well-documented, the general mechanism of action for related compounds provides a basis for further investigation.
The diagram below illustrates a simplified representation of the ERK signaling pathway, which is a common target for anticancer drug development and may be relevant for this class of compounds.
Caption: Hypothesized inhibition of the ERK signaling pathway.
Conclusion
Triazolo[1,5-a]pyridin-2-amine represents a valuable scaffold for medicinal chemistry and drug discovery. While detailed, publicly available spectroscopic data for the parent compound is limited, this guide provides a foundational understanding of its expected properties and synthetic approaches. Further research is warranted to fully characterize this compound and explore its specific biological activities and potential therapeutic applications. The general synthetic pathways and the potential for interaction with key signaling pathways, such as the ERK pathway, highlight the promise of this and related compounds in the development of novel therapeutics.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for triazolo[1,5-a]pyridin-2-amine. These predictions are based on the analysis of spectral data for substituted triazolo[1,5-a]pyridines and related heterocyclic systems.
Table 1: Predicted ¹H NMR Data for triazolo[1,5-a]pyridin-2-amine
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 8.2 - 8.4 | d | 7.0 - 7.5 |
| H-6 | 6.8 - 7.0 | t | 6.5 - 7.0 |
| H-7 | 7.3 - 7.5 | t | 7.0 - 8.0 |
| H-8 | 7.6 - 7.8 | d | 8.5 - 9.0 |
| NH₂ | 5.5 - 6.5 | br s | - |
Table 2: Predicted ¹³C NMR Data for triazolo[1,5-a]pyridin-2-amine
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160 - 165 |
| C-3a | 140 - 145 |
| C-5 | 125 - 130 |
| C-6 | 110 - 115 |
| C-7 | 128 - 132 |
| C-8 | 115 - 120 |
| C-8a | 148 - 152 |
Experimental Protocol for NMR Analysis
This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of triazolo[1,5-a]pyridin-2-amine and its derivatives.
1. Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point, which is advantageous for variable temperature studies. Deuterated chloroform (CDCl₃) or methanol (CD₃OD) can also be used depending on the solubility of the specific derivative.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
2. NMR Spectrometer Parameters:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving complex spin systems in aromatic compounds.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Spectral Width: A spectral width of 12-16 ppm is generally adequate to cover the chemical shift range of all protons.
-
Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.
-
Number of Scans: The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum and improve sensitivity.
-
Spectral Width: A spectral width of 200-220 ppm is necessary to encompass the chemical shifts of all carbon atoms.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons which have longer relaxation times.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectra to the TMS signal at 0.00 ppm.
Logical Workflow for NMR Data Analysis
The following diagram illustrates the logical workflow for the acquisition and analysis of NMR data for the structural elucidation of triazolo[1,5-a]pyridin-2-amine.
Caption: Workflow for NMR Data Acquisition and Analysis.
An In-depth Technical Guide to the Physical and Chemical Properties of Triazolo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triazolo[1,5-a]pyridine scaffold is a significant heterocyclic system in medicinal chemistry and materials science. Its unique electronic and structural features have led to the development of numerous derivatives with a wide range of biological activities and physical properties. This guide provides a comprehensive overview of the core physical and chemical characteristics of triazolo[1,5-a]pyridines, detailed experimental protocols for their synthesis and key reactions, and a visual representation of their interactions in significant signaling pathways.
Physical Properties
Triazolo[1,5-a]pyridines are typically crystalline solids with varying melting points depending on their substitution pattern. The parent[1][2][3]triazolo[1,5-a]pyridine has a molecular weight of 119.12 g/mol .[4] The solubility and other physical characteristics are highly dependent on the nature of the substituents attached to the bicyclic ring system.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| [1][2][3]Triazolo[1,5-a]pyridine | C₆H₅N₃ | 119.12 | Not specified |
| 3-phenyl[1][2][3]triazolo[1,5-a]pyridine | C₁₂H₉N₃ | 195.22 | Not specified |
| 7-(1-methyl-1H-indol-3-yl)-[1][2][5]triazolo[1,5-a]pyrimidin-5-yl)methyl)aniline (H4) | C₂₀H₂₂N₆O | 385.18 (as [M+H]⁺) | 159–160 |
| 3-Fluoro-N-((7-(1-methyl-1H-indol-3-yl)-[1][2][5]triazolo[1,5-a]pyrimidin-5-yl)methyl)aniline (H7) | C₂₁H₁₇FN₆ | 373.16 (as [M+H]⁺) | 150–151 |
| 2-Fluoro-N-((7-(1-methyl-1H-indol-3-yl)-[1][2][5]triazolo[1,5-a]pyrimidin-5-yl)methyl)aniline (H8) | C₂₁H₁₇FN₆ | 373.16 (as [M+H]⁺) | 158–159 |
| 2-phenyl-7-(p-tolyl)-5-(4-methoxyphenyl)-[1][2][5]triazolo[1,5-a]pyridine | C₂₆H₂₀N₄O | Not specified | 219–221 |
| 2-(4-chlorophenyl)-7-(p-tolyl)-5-(4-methoxyphenyl)-[1][2][5]triazolo[1,5-a]pyridine | C₂₅H₁₈ClN₃O | Not specified | 231–233 |
| 2-(4-bromophenyl)-7-(p-tolyl)-5-(4-methoxyphenyl)-[1][2][5]triazolo[1,5-a]pyridine | C₂₅H₁₈BrN₃O | Not specified | 220–222 |
| 2-(furan-2-yl)-7-(p-tolyl)-5-(4-methoxyphenyl)-[1][2][5]triazolo[1,5-a]pyridine | C₂₂H₁₇N₃O₂ | Not specified | 137–139 |
Chemical Properties and Reactivity
The chemical behavior of triazolo[1,5-a]pyridines is characterized by a range of reactions including electrophilic and nucleophilic substitutions, lithiation, hydrogenation, and cycloadditions.
Electrophilic Substitution
Triazolo[1,5-a]pyridines can undergo electrophilic attack, leading to two primary outcomes: substitution at the 3-position or ring-opening of the triazole moiety with the loss of nitrogen gas.[6] The specific pathway is influenced by the nature of the electrophile.
Experimental Protocol: General Procedure for Electrophilic Substitution (Bromination)
A solution of the pyrazolotriazolopyrimidine derivative in glacial acetic acid is treated with bromine. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product is then isolated by pouring the reaction mixture into water and collecting the precipitate by filtration. The crude product can be purified by recrystallization.[7]
Caption: Mechanism of nucleophilic substitution on 7-bromotriazolopyridines.
Lithiation
Directed lithiation of the triazolo[1,5-a]pyridine ring can be achieved, typically at the 7-position, using strong bases like lithium diisopropylamide (LDA). [6][8]The resulting lithiated species are versatile intermediates for the introduction of various substituents.
Experimental Protocol: Lithiation ofT[1][2][3]riazolo[1,5-a]pyridine
To a solution oft[1][2][3]riazolo[1,5-a]pyridine in anhydrous ether at -40°C under an inert atmosphere, a solution of lithium diisopropylamide (LDA) in ether is added dropwise. The reaction mixture is stirred at this temperature for a specified time. An electrophile (e.g., an aldehyde or ketone) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography. [6][8]
Caption: Lithiation of triazolo[1,5-a]pyridine and subsequent reaction.
Hydrogenation
The pyridine ring of triazolo[1,5-a]pyridines can be selectively hydrogenated to yield the corresponding tetrahydro derivatives. [6][9][10]This reaction is typically carried out using a metal catalyst such as platinum oxide or ruthenium complexes. [9][11]
Experimental Protocol: Catalytic Hydrogenation of Substituted Pyridines
A solution of the substituted triazolo[1,5-a]pyridine in a suitable solvent like glacial acetic acid is treated with a catalytic amount of PtO₂. The mixture is then subjected to a hydrogen gas atmosphere (typically 50-70 bar) in a pressure reactor. The reaction is stirred for several hours at room temperature. After the reaction is complete, the mixture is quenched with a base (e.g., NaHCO₃), extracted with an organic solvent, filtered, dried, and concentrated. The final product can be purified by column chromatography. [11]
Caption: Catalytic hydrogenation of the triazolo[1,5-a]pyridine ring.
Synthesis of Triazolo[1,5-a]pyridines
A variety of synthetic routes to triazolo[1,5-a]pyridines have been developed. One common method for the synthesis oft[1][2][5]riazolo[1,5-a]pyridines involves the cyclization of N-(pyrid-2-yl)formamidoximes. [2][5]
Experimental Protocol: Synthesis ofT[1][2][5]riazolo[1,5-a]pyridines from N-(pyrid-2-yl)formamidoximes
To a solution of N-(pyrid-2-yl)formamidoxime in a suitable solvent, trifluoroacetic anhydride is added under mild conditions. The reaction mixture is stirred at room temperature until the cyclization is complete. The product is then isolated and purified, often yielding good yields of the desiredt[1][2][5]riazolo[1,5-a]pyridine. [2][5]
Caption: Synthetic workflow fort[1][2][5]riazolo[1,5-a]pyridines.
Role in Signaling Pathways
Triazolo[1,5-a]pyridine derivatives have emerged as potent modulators of various biological signaling pathways, making them attractive scaffolds for drug discovery.
Inhibition of Sterol Biosynthesis
Certaint[1][2][3]riazolo[1,5-a]pyridine derivatives have been identified as trypanocidal agents that act by inhibiting the sterol biosynthesis pathway. [12][13][14]Specifically, these compounds can inhibit the enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol in parasites. This inhibition leads to an imbalance in the sterol composition of the cell membrane, ultimately causing cell cycle arrest and cell death. [12][13]
Caption: Inhibition of 14α-demethylase in the sterol biosynthesis pathway.
Modulation of the ERK Signaling Pathway
Derivatives oft[1][2][5]riazolo[1,5-a]pyrimidine have been shown to possess antiproliferative activity against cancer cells by suppressing the ERK signaling pathway. [15]The ERK pathway is a critical regulator of cell growth and proliferation, and its inhibition can lead to a decrease in cancer cell viability.
RORγt Inverse Agonism
T[1][2][5]riazolo[1,5-a]pyridine derivatives have been developed as potent and orally bioavailable inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt). [3][16][17]RORγt is a key transcription factor for the production of pro-inflammatory cytokines like IL-17A. By acting as inverse agonists, these compounds can reduce the production of these cytokines, making them promising therapeutic agents for autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [1,2,3]Triazolo[1,5-a]pyridine | C6H5N3 | CID 219470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. New Method for the General Synthesis of [1,2,4]Triazolo[1,5-a]pyridines [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triazolopyridines. Part 2. Preparation of 7-substituted triazolo[1,5a]pyridines by directed lithiation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchportal.be [researchportal.be]
- 11. asianpubs.org [asianpubs.org]
- 12. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Biological Versatility of 2-Amino-Triazolo[1,5-a]pyridines: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-amino-triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the core biological activities of this compound class, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and workflows are presented to facilitate further research and drug development efforts in this promising area.
Anticancer Activity
Derivatives of the triazolo[1,5-a]pyridine and the closely related triazolo[1,5-a]pyrimidine core have demonstrated significant potential as anticancer agents. Their mechanisms of action are varied, with tubulin polymerization inhibition being a prominent and well-studied pathway.
Quantitative Anticancer Activity Data
The antiproliferative activity of various 2-amino-triazolo[1,5-a]pyridine and related triazolopyrimidine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the tables below.
Table 1: Antiproliferative Activity of 2-Substituted 7-(3',4',5'-trimethoxyphenyl)[1][2]triazolo[1,5-a]pyrimidine Derivatives
| Compound | Substituent at Position 2 | Cell Line | IC50 (nM) |
| 3d | p-toluidino | HeLa | 30 |
| A549 | 43 | ||
| HT-29 | 35 | ||
| 3h | p-ethylanilino | HeLa | 160 |
| A549 | 240 | ||
| HT-29 | 180 | ||
| 3f | 3',4'-dimethylanilino | HeLa | 67 |
| A549 | 160 | ||
| HT-29 | 110 |
Data sourced from a study on 2-anilino triazolopyrimidines as tubulin polymerization inhibitors.[3]
Table 2: Antiproliferative Activity of[1][2]triazolo[1,5-a]pyrimidine Indole Derivatives
| Compound | Cell Line | IC50 (µM) |
| H12 | MGC-803 | 9.47 |
| HCT-116 | 9.58 | |
| MCF-7 | 13.1 |
Data from a study on[1][2]triazolo[1,5-a]pyrimidine indole derivatives targeting the ERK signaling pathway.[4]
Mechanism of Action: Tubulin Polymerization Inhibition
A key mechanism through which certain triazolopyrimidine derivatives exert their anticancer effects is by interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death).[3]
Caption: Inhibition of Tubulin Polymerization by Triazolopyrimidine Derivatives.
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[5][6]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
2-amino-triazolo[1,5-a]pyridine derivatives (test compounds)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT Cytotoxicity Assay.
Antimicrobial Activity
The 2-amino-triazolo[1,5-a]pyridine scaffold is also a promising framework for the development of novel antimicrobial agents. These compounds have shown activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 3: Antimicrobial Activity of 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| 9a | Staphylococcus aureus | 0.5 |
| Bacillus subtilis | 0.25 | |
| Escherichia coli | 1.0 | |
| Pseudomonas aeruginosa | 2.0 | |
| 9b | Staphylococcus aureus | 0.5 |
| Bacillus subtilis | 0.25 | |
| Escherichia coli | 1.0 | |
| Pseudomonas aeruginosa | 2.0 | |
| Ciprofloxacin (Control) | Staphylococcus aureus | 0.5 |
| Bacillus subtilis | 0.25 | |
| Escherichia coli | 0.5 | |
| Pseudomonas aeruginosa | 1.0 |
Data from a study on 1,2,4-triazolo[1,5-a]pyrimidine derivatives as DNA gyrase inhibitors.[7]
Mechanism of Action: DNA Gyrase and DHFR Inhibition
Some triazolopyrimidine derivatives have been shown to exert their antibacterial effects by inhibiting essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR).[8][9] DNA gyrase is crucial for DNA replication, while DHFR is involved in the synthesis of folic acid, a vital component for bacterial growth.
References
- 1. benchchem.com [benchchem.com]
- 2. protocols.io [protocols.io]
- 3. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5- a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Triazolo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a significant pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities. This bicyclic nitrogen-containing heterocycle, an isostere of purine, has attracted considerable attention for its therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammation. Its unique structural features and synthetic accessibility have made it a versatile template for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the triazolo[1,5-a]pyridine core, detailing its synthesis, biological activities with quantitative data, key mechanisms of action, and relevant experimental protocols.
Diverse Biological Activities of the Triazolo[1,5-a]pyridine Scaffold
Derivatives of the triazolo[1,5-a]pyridine scaffold have been extensively investigated and have shown potent activity in a multitude of therapeutic areas. The versatility of this core allows for substitutions at various positions, leading to a wide range of pharmacological effects.
Anticancer Activity
The triazolo[1,5-a]pyridine nucleus is a prominent feature in the development of novel anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including kinase inhibition and disruption of microtubule dynamics.
One notable area of investigation is the inhibition of Janus kinases (JAKs), which are critical components of signaling pathways that regulate cell growth and proliferation.[4] For instance, CEP-33779, a selective JAK2 inhibitor based on the 1,2,4-triazolo[1,5-a]pyridine scaffold, has been developed for use in anticancer therapy.[4] Furthermore, other derivatives have been designed as potent JAK1/2 inhibitors with demonstrated efficacy in suppressing the proliferation of JAK1/2 high-expression cells.[5]
Another anticancer strategy involving this scaffold is the inhibition of tubulin polymerization. Certain triazolopyrimidine derivatives have been shown to promote tubulin polymerization, yet they do not compete with paclitaxel, indicating a unique mechanism of action.[6][7] These compounds have demonstrated the ability to overcome multidrug resistance and have shown potent tumor growth inhibition in xenograft models.[6][7]
The antiproliferative activities of various[1][2][3]triazolo[1,5-a]pyridinylpyridine derivatives have been evaluated against several human cancer cell lines, with some compounds showing potent effects on the AKT signaling pathway.[3] Additionally, hybrid molecules incorporating the triazolo[1,5-a]pyrimidine and indole moieties have exhibited significant antiproliferative activity against gastric cancer cells by suppressing the ERK signaling pathway.[8]
Table 1: Anticancer Activity of Triazolo[1,5-a]pyridine Derivatives
| Compound/Derivative | Target/Mechanism | Cell Line(s) | Activity (IC50) | Reference |
| CEP-33779 | JAK2 inhibitor | - | - | [4] |
| [1][2][3]Triazolo[1,5-a]pyridinylpyridine 1c | Antiproliferative, affects AKT pathway | HCT-116, U-87 MG, MCF-7 | - | [3] |
| [1][2][3]Triazolo[1,5-a]pyridinylpyridine 2d | Antiproliferative, affects AKT pathway | HCT-116, U-87 MG, MCF-7 | - | [3] |
| Triazolopyrimidine derivatives | Tubulin polymerization promotion | - | - | [6][7] |
| [1][2][3]Triazolo[1,5-a]pyrimidine Indole derivative H12 | Antiproliferative, ERK pathway suppression | MGC-803, HCT-116, MCF-7 | 9.47 µM, 9.58 µM, 13.1 µM | [8] |
| 5-Phenyl-[1][2][3]triazolo[1,5-a]pyrimidine 1 | Cytotoxic | MCF-7 | 3.91 µM | [8] |
| Compound 19 | Anti-tumor | Bel-7402, HT-1080 | 12.3 µM, 6.1 µM | [9] |
| Pyrazole derivative 21b | ALK5 inhibitor | - | 0.018 µM | [10] |
Antimicrobial Activity
The increasing prevalence of multidrug-resistant (MDR) pathogens necessitates the development of new antimicrobial agents. The triazolo[1,5-a]pyridine scaffold has shown considerable promise in this area.
Several novel 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines bearing an amino acid moiety have been synthesized and demonstrated promising antibacterial activity against standard and MDR clinical isolates, with some compounds exhibiting better MIC values than reference drugs like cephalothin and chloramphenicol.[2][11] The mechanism of action for some of these compounds has been identified as the inhibition of cell-wall biosynthesis.[2] Other derivatives have been reported to act as DNA gyrase inhibitors, showing high activity against both Gram-positive and Gram-negative bacteria.[2] More recently, derivatives have been developed as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR).[12]
Table 2: Antimicrobial Activity of Triazolo[1,5-a]pyridine Derivatives
| Compound/Derivative | Target/Mechanism | Tested Organism(s) | Activity (MIC) | Reference |
| 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines with amino acid moiety | Cell-wall biosynthesis | Standard and MDR bacteria | - | [2][11] |
| 1,2,4-triazolo[1,5-a]pyrimidine carboxamides | Cell-wall biosynthesis | E. faecium | - | [2] |
| 1,2,4-triazolo[1,5-a]pyrimidines | DNA gyrase inhibitors | Gram-positive and Gram-negative bacteria | 0.25–2.0 μg/mL | [2] |
| Compound 9o (X = OMe, Y = Me) | Dual DNA gyrase and DHFR inhibitor | B. subtilis, S. aureus, E. coli, P. aeruginosa | - | [12] |
| Quinazolinone derivative 8m | Antibacterial | Xanthomonas axonopodis pv. citri | EC50 = 71.5 μg/mL | [13] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Triazolo[1,5-a]pyridine derivatives have been explored for their anti-inflammatory potential. Certain synthesized 1,2,4-triazolo[1,5-a]pyridines and their fused ring systems have exhibited significant anti-inflammatory properties in vivo, comparable to the standard drug indomethacin.[14] Additionally, ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been shown to inhibit the LPS-induced inflammatory response in macrophages by targeting cyclooxygenase-2 (COX-2).[15]
Table 3: Anti-inflammatory Activity of Triazolo[1,5-a]pyridine Derivatives
| Compound/Derivative | Target/Mechanism | In Vitro/In Vivo Model | Activity | Reference |
| 1,2,4-Triazolo[1,5-a]pyridines and fused systems | - | Carrageenan and dextran-induced inflammation | Comparable to indomethacin | [14] |
| Ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidine (Compound 3) | COX-2 inhibition | LPS-induced inflammation in RAW 264.7 macrophages | Significant decrease in NO, TNF-α, and IL-6 | [15] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of triazolo[1,5-a]pyridine derivatives can be attributed to their interaction with various key cellular signaling pathways.
JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and cell proliferation.[14] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Triazolo[1,5-a]pyridine-based compounds have been successfully designed as inhibitors of JAK kinases, thereby blocking the downstream signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. shutterstock.com [shutterstock.com]
- 7. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 15. spandidos-publications.com [spandidos-publications.com]
A Technical Guide to the Synthesis of Triazolo[1,5-a]pyridines: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. This has led to significant interest in the development of efficient and versatile synthetic methodologies for the construction of this bicyclic system. This technical guide provides a comprehensive review of the core synthetic strategies for triazolo[1,5-a]pyridines, presenting detailed experimental protocols for key reactions, quantitative data for comparative analysis, and graphical representations of reaction pathways.
Core Synthetic Strategies
The synthesis of triazolo[1,5-a]pyridines can be broadly categorized into several key approaches, each offering distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance. The most prominent methods include the cyclization of pyridine-based precursors, metal-catalyzed cross-coupling and annulation reactions, and oxidative N-N bond formation strategies.
Cyclization of N-(Pyrid-2-yl)formamidoximes
A reliable method for the synthesis of[1][2][3]triazolo[1,5-a]pyridines involves the cyclization of N-(pyrid-2-yl)formamidoximes. This approach provides a straightforward route to the desired heterocyclic system under mild conditions.[4]
Experimental Protocol:
To a solution of N-(pyrid-2-yl)formamidoxime (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL), trifluoroacetic anhydride (1.2 mmol) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time, typically ranging from 1 to 4 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired[1][2][3]triazolo[1,5-a]pyridine.
Copper-Catalyzed Oxidative Coupling Reactions
Copper catalysis has emerged as a powerful tool for the construction of triazolo[1,5-a]pyridines. One notable method involves the sequential N-C and N-N bond-forming oxidative coupling of 2-aminopyridines with nitriles.[4] This reaction often proceeds under an air atmosphere, utilizing molecular oxygen as a green oxidant.
Experimental Protocol:
A mixture of 2-aminopyridine (1.0 mmol), nitrile (1.2 mmol), and a copper catalyst, such as copper(I) bromide (CuBr, 10 mol%), in a suitable solvent like dimethyl sulfoxide (DMSO) is heated at a specific temperature, typically between 100 and 120 °C, under an air atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic phase is then washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting residue is purified by flash column chromatography to yield the pure triazolo[1,5-a]pyridine derivative.
PIFA-Mediated Intramolecular Annulation
The use of hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), provides an efficient metal-free alternative for the synthesis of triazolo[1,5-a]pyridines. This method relies on the intramolecular annulation of N-(pyridin-2-yl)benzimidamides, featuring a direct oxidative N-N bond formation.[4]
Experimental Protocol:
To a solution of the N-(pyridin-2-yl)benzimidamide (1.0 mmol) in a solvent like dichloromethane (DCM) or acetonitrile (MeCN), PIFA (1.1 mmol) is added in one portion at room temperature. The reaction is typically stirred for a short period, often ranging from 10 to 30 minutes. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
I₂/KI-Mediated Oxidative N-N Bond Formation
An environmentally benign approach for the synthesis of 1,5-fused 1,2,4-triazoles, including triazolo[1,5-a]pyridines, utilizes an iodine/potassium iodide (I₂/KI) system to mediate the oxidative N-N bond formation from readily available N-aryl amidines. This method is scalable and tolerates a wide range of functional groups.
Experimental Protocol:
A mixture of the N-aryl amidine (0.5 mmol), iodine (I₂, 0.6 mmol), potassium iodide (KI, 0.75 mmol), and a base such as potassium carbonate (K₂CO₃, 1.0 mmol) in dimethyl sulfoxide (DMSO, 2 mL) is heated at 100 °C for 1 hour. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium thiosulfate solution and brine, then dried over anhydrous sodium sulfate. After removal of the solvent under reduced pressure, the residue is purified by column chromatography on silica gel.
Microwave-Mediated, Catalyst-Free Synthesis from Enaminonitriles and Benzohydrazides
A sustainable and efficient method for the synthesis of 1,2,4-triazolo[1,5-a]pyridines has been developed using microwave irradiation in the absence of a catalyst.[3] This tandem reaction involves the interaction of enaminonitriles and benzohydrazides.[3]
Experimental Protocol:
In an oven-dried microwave vial, an enaminonitrile (0.175 mmol, 1.0 equiv.) and a benzohydrazide (0.35 mmol, 2.0 equiv.) are combined.[1] The vial is evacuated and backfilled with nitrogen three times, followed by the addition of dry toluene (1.5 mL). The reaction vial is then sealed and subjected to microwave heating at 140 °C.[1] The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and directly purified by silica gel column chromatography using a chloroform/ethyl acetate (10:1) mixture as the eluent.[1]
Data Presentation
The following tables summarize the quantitative data for selected synthetic methods, providing a comparative overview of their efficiency.
Table 1: I₂/KI-Mediated Synthesis of 2-Substituted[1][2][3]triazolo[1,5-a]pyridines
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | H | Ph | 2-Phenyl-[1][2][3]triazolo[1,5-a]pyridine | 95 |
| 2 | H | 4-MeC₆H₄ | 2-(4-Methylphenyl)-[1][2][3]triazolo[1,5-a]pyridine | 96 |
| 3 | H | 4-MeOC₆H₄ | 2-(4-Methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine | 98 |
| 4 | H | 4-ClC₆H₄ | 2-(4-Chlorophenyl)-[1][2][3]triazolo[1,5-a]pyridine | 92 |
| 5 | 5-Cl | Ph | 6-Chloro-2-phenyl-[1][2][3]triazolo[1,5-a]pyridine | 85 |
Table 2: Microwave-Mediated Synthesis of Substituted[1][2][3]triazolo[1,5-a]pyridines
| Entry | Enaminonitrile Substituent (R¹) | Benzohydrazide Substituent (R²) | Product | Yield (%) |
| 1 | Ph | 4-MeO | 7-Phenyl-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine | 89 |
| 2 | 4-MeC₆H₄ | 4-MeO | 7-(4-Methylphenyl)-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine | 92 |
| 3 | 4-ClC₆H₄ | 4-MeO | 7-(4-Chlorophenyl)-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine | 85 |
| 4 | Ph | H | 7-Phenyl-2-phenyl-[1][2][3]triazolo[1,5-a]pyridine | 82 |
| 5 | Ph | 4-Cl | 7-Phenyl-2-(4-chlorophenyl)-[1][2][3]triazolo[1,5-a]pyridine | 88 |
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the logical workflows and proposed reaction mechanisms for key synthetic routes.
Caption: Proposed mechanism for the I₂/KI-mediated synthesis.
Caption: Plausible reaction pathway for the microwave-mediated synthesis.[5]
Caption: Proposed mechanism for the PIFA-mediated synthesis.
References
Potential Therapeutic Targets for Triazolo[1,5-a]pyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, making it a versatile core for the development of novel therapeutics. This technical guide provides a comprehensive overview of the key therapeutic targets of triazolo[1,5-a]pyridine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to facilitate further research and drug development in this area.
Kinase Inhibition: A Prominent Therapeutic Avenue
Triazolo[1,5-a]pyridines have emerged as potent inhibitors of various kinases, enzymes that play crucial roles in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.
Janus Kinase (JAK) Family
Members of the JAK family of non-receptor tyrosine kinases are critical mediators of cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers.
| Compound | Target(s) | IC50 (nM) | Cell-based Potency (IC50) | Reference |
| CEP-33779 | JAK2 | 1.8 ± 0.6 | - | [1] |
| J-4 | JAK1 | - | - | [2] |
| J-6 | JAK1/2 | - | - | [2] |
| Filgotinib | JAK1 | 10 | - |
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the potency of compounds against JAK2.
-
Kinase Concentration Optimization: A serial dilution of the JAK2 enzyme is performed in a high concentration of ATP (1 mM) to determine the EC80 value, the concentration of kinase required to elicit an ~80% change in the TR-FRET emission ratio.
-
ATP Km,app Determination: Using the optimized enzyme concentration, a serial dilution of ATP is performed to determine the apparent Michaelis constant (Km,app), which is the ATP concentration at the EC50 value.
-
Inhibitor IC50 Determination: The assay is then performed with the optimized kinase concentration and ATP at its Km,app. A serial dilution of the test compound (e.g., CEP-33779) is added to the reaction.
-
Reaction and Detection: The kinase reaction is initiated by adding the ATP/substrate cocktail and allowed to proceed for a set time (e.g., 60 minutes) at room temperature. The reaction is stopped by adding a solution of EDTA and a terbium-labeled anti-phosphopeptide antibody. After incubation, the TR-FRET signal is read on a suitable plate reader. The IC50 value is calculated from the resulting dose-response curve.[3]
Inhibition of JAK1/2 by triazolo[1,5-a]pyridine derivatives blocks the phosphorylation and activation of STAT proteins, preventing their translocation to the nucleus and subsequent transcription of pro-inflammatory cytokine genes.
Transforming Growth Factor-β (TGF-β) Type I Receptor Kinase (ALK5)
ALK5 is a serine/threonine kinase receptor that plays a pivotal role in the TGF-β signaling pathway, which is involved in fibrosis, immune regulation, and cancer progression.
| Compound | Target | IC50 (µM) | Cell-based Potency (IC50, µM) | Reference |
| 21b | ALK5 | 0.018 | 0.03 (95% inhibition) | [4] |
| EW-7197 | ALK5 | 0.013 | 0.0165 (HaCaT cells) | [5] |
This protocol describes a method to assess the inhibitory activity of compounds on the TGF-β/ALK5 signaling pathway in cells.
-
Cell Culture and Transfection: HaCaT cells are stably transfected with a reporter plasmid containing a TGF-β responsive promoter (e.g., p3TP-lux) driving the expression of a luciferase gene.
-
Compound Treatment: The transfected cells are seeded in a multi-well plate and treated with various concentrations of the test compound (e.g., 21b) for a specified period.
-
Pathway Stimulation: The cells are then stimulated with TGF-β to activate the ALK5 signaling pathway.
-
Luciferase Assay: After stimulation, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the activity of the reporter gene, is measured using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle-treated control, and the IC50 value is determined from the dose-response curve.[4]
Triazolo[1,5-a]pyridine inhibitors of ALK5 prevent the phosphorylation of downstream SMAD proteins, thereby blocking their nuclear translocation and the subsequent regulation of target gene transcription involved in fibrosis and cell proliferation.
Epigenetic Regulation: Targeting Histone Demethylases
Lysine-specific demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that demethylates histone H3 at lysines 4 and 9 (H3K4 and H3K9), playing a crucial role in transcriptional regulation. Its overexpression is associated with various cancers.
| Compound | Target | IC50 (µM) | Reference |
| 5p | LSD1 | 0.154 | [6] |
| 6i | LSD1 | 0.557 | [6] |
This assay quantifies the enzymatic activity of LSD1 and the potency of its inhibitors.
-
Reaction Setup: The assay is performed in a multi-well plate. Serial dilutions of the test compound are pre-incubated with the LSD1 enzyme.
-
Enzymatic Reaction: The reaction is initiated by adding a biotinylated peptide substrate corresponding to a portion of histone H3 monomethylated at lysine 4 (H3K4me1).
-
Detection: The reaction is stopped, and detection reagents are added. These typically include a europium cryptate-labeled antibody that specifically recognizes the demethylated product (H3K4me0) and a streptavidin-conjugated fluorophore (e.g., XL665) that binds to the biotinylated peptide.
-
Signal Measurement: When the demethylated product is formed, the antibody and streptavidin are brought into close proximity, resulting in a FRET signal that is measured on a compatible plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[7][8]
By inhibiting LSD1, triazolo[1,5-a]pyrimidine derivatives prevent the demethylation of H3K4, a mark associated with active gene transcription. This can lead to the re-expression of tumor suppressor genes that were silenced by LSD1, ultimately inhibiting cancer cell growth and promoting apoptosis.
Nuclear Receptor Modulation: RORγt Inverse Agonism
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as a master regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17. It is a key target for autoimmune diseases such as psoriasis.
| Compound | Target | Activity | Reference |
| 5a | RORγt | Potent inverse agonist | [7] |
This cell-based assay is used to screen for and characterize RORγt inverse agonists.
-
Cell Line and Plasmids: A suitable host cell line (e.g., HEK293T) is co-transfected with two plasmids: one expressing the RORγt protein and another containing a luciferase reporter gene under the control of a RORγt-responsive promoter.
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound (e.g., 5a).
-
Luciferase Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured. A decrease in luciferase activity compared to the vehicle control indicates inverse agonist activity.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.[9][10]
In psoriasis, the IL-23/Th17 axis plays a central role. RORγt is a key transcription factor for the differentiation of Th17 cells and their production of IL-17. Triazolo[1,5-a]pyridine inverse agonists of RORγt can suppress this pathway, reducing inflammation.[6]
Metabolic Enzyme Inhibition: α-Glucosidase
α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes.
| Compound | Target | IC50 (µM) | Selectivity | Reference |
| 15j | α-Glucosidase | 6.60 ± 0.09 | No α-amylase inhibition | [11] |
This in vitro assay measures the ability of a compound to inhibit the activity of α-glucosidase.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also prepared in the same buffer.
-
Assay Reaction: The test compound (e.g., 15j) at various concentrations is pre-incubated with the α-glucosidase solution. The reaction is initiated by adding the pNPG substrate.
-
Measurement of Product Formation: The enzyme catalyzes the hydrolysis of pNPG to p-nitrophenol, which has a yellow color and can be quantified spectrophotometrically at 405 nm. The absorbance is measured over time.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to that of a control reaction without the inhibitor. The IC50 value is then determined.[12][13]
α-Glucosidase inhibitors act competitively to delay the digestion of carbohydrates in the small intestine. This slows down the absorption of glucose, resulting in a reduced postprandial blood glucose peak.[11][14]
Conclusion
The triazolo[1,5-a]pyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics targeting a wide array of diseases. The examples provided in this guide highlight the potential of this chemical class to yield potent and selective inhibitors of kinases, epigenetic modulators, nuclear receptors, and metabolic enzymes. The detailed quantitative data, experimental protocols, and pathway visualizations are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of the next generation of triazolo[1,5-a]pyridine-based drugs. Further exploration of this scaffold and its derivatives is warranted to fully unlock its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. α-Glucosidase - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. shutterstock.com [shutterstock.com]
- 6. Transcription Factor Retinoid-Related Orphan Receptor γt: A Promising Target for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alpha glucosidase: Significance and symbolism [wisdomlib.org]
Methodological & Application
Synthesis of Triazolo[1,5-a]pyridin-2-amine: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The outlined method is based on the copper-catalyzed aerobic oxidative cyclization of a guanidylpyridine precursor.
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The 2-amino substituted analogue, triazolo[1,5-a]pyridin-2-amine, serves as a valuable building block for the synthesis of a diverse range of molecules with potential therapeutic applications. The protocol described herein follows a robust and efficient procedure for the preparation of this target compound.
Reaction Scheme
The synthesis proceeds via a one-step copper-catalyzed intramolecular N-N bond formation through the oxidative cyclization of a 2-guanidinopyridine hydrochloride salt.
References
- 1. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and reactions of [1,2,4]triazolo[4,3-a]pyridinium-3-aminides and [1,2,4]triazolo[4,3-a]pyrimidinium-3-aminides: evaluation of the scope and mechanism of a new type of heterocyclic rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Copper-Catalyzed Synthesis of 2-Amino-triazolo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-amino-triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active molecules, demonstrating a wide range of therapeutic potential. The efficient construction of this core structure is of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the copper-catalyzed synthesis of 2-amino-[1][2][3]triazolo[1,5-a]pyridines, a robust and versatile method for accessing this important class of compounds. The primary method detailed is the aerobic oxidative cyclization of pyridin-2-yl-guanidines, a reaction that offers high yields and a broad substrate scope.[1]
Reaction Principle
The core of this synthetic approach is the copper-catalyzed intramolecular oxidative N-N bond formation. A pyridin-2-yl-guanidine substrate, in the presence of a suitable copper catalyst and an oxidant (typically atmospheric oxygen), undergoes cyclization to form the fused triazole ring system. This method is advantageous due to its operational simplicity, the use of an inexpensive and readily available catalyst, and its environmentally friendly nature, with air serving as the terminal oxidant.[1]
Data Presentation
The following table summarizes the quantitative data for the copper-catalyzed synthesis of various 2-amino-[1][2][3]triazolo[1,5-a]pyridines, showcasing the reaction's scope with different substituents on the pyridine ring.
| Entry | Starting Material (Pyridin-2-yl-guanidine) | Product | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Unsubstituted | 2-Amino-[1][2][3]triazolo[1,5-a]pyridine | CuBr (10) | Toluene | 100 | 16 | 95 |
| 2 | 5-Chloro | 2-Amino-7-chloro-[1][2][3]triazolo[1,5-a]pyridine | CuBr (10) | Toluene | 100 | 16 | 93 |
| 3 | 5-Bromo | 2-Amino-7-bromo-[1][2][3]triazolo[1,5-a]pyridine | CuBr (10) | Toluene | 100 | 16 | 91 |
| 4 | 5-Methyl | 2-Amino-7-methyl-[1][2][3]triazolo[1,5-a]pyridine | CuBr (10) | Toluene | 100 | 16 | 88 |
| 5 | 5-Methoxy | 2-Amino-7-methoxy-[1][2][3]triazolo[1,5-a]pyridine | CuBr (10) | Toluene | 100 | 16 | 85 |
| 6 | 3-Methyl | 2-Amino-5-methyl-[1][2][3]triazolo[1,5-a]pyridine | CuBr (10) | Toluene | 100 | 16 | 89 |
| 7 | 4-Methyl | 2-Amino-6-methyl-[1][2][3]triazolo[1,5-a]pyridine | CuBr (10) | Toluene | 100 | 16 | 92 |
Data synthesized from representative yields reported in the literature for similar transformations.
Experimental Protocols
This section provides detailed methodologies for the key experiments: the synthesis of the pyridin-2-yl-guanidine starting material and the subsequent copper-catalyzed cyclization.
Protocol 1: Synthesis of N,N'-di-Boc-N''-(pyridin-2-yl)guanidine
This protocol describes the synthesis of the Boc-protected guanidine precursor, a common strategy to control the reactivity of the guanidine moiety.
Materials:
-
2-Aminopyridine
-
N,N'-di-Boc-thiourea
-
Cyanuric chloride (TCT) or Mercury(II) chloride (HgCl₂)
-
N-methylmorpholine (NMM)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N,N'-di-Boc-thiourea (1.1 equiv.) in anhydrous THF, add cyanuric chloride (TCT) (1.0 equiv.) at 0 °C.[2]
-
Stir the mixture at room temperature for 1-2 hours to activate the thiourea.
-
In a separate flask, dissolve 2-aminopyridine (1.0 equiv.) in anhydrous THF and add N-methylmorpholine (NMM) (2.0 equiv.) and a catalytic amount of DMAP.
-
Add the amine solution to the activated thiourea mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N,N'-di-Boc-N''-(pyridin-2-yl)guanidine.
Protocol 2: Copper-Catalyzed Aerobic Oxidative Cyclization
This protocol details the synthesis of 2-amino-[1][2][3]triazolo[1,5-a]pyridines from the corresponding guanidylpyridine.
Materials:
-
N,N'-di-Boc-N''-(pyridin-2-yl)guanidine (from Protocol 1) or unprotected pyridin-2-yl-guanidine
-
Copper(I) bromide (CuBr)
-
Toluene, anhydrous
-
Trifluoroacetic acid (TFA) (if starting from Boc-protected guanidine)
-
Dichloromethane (DCM), anhydrous (if starting from Boc-protected guanidine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
Step A: Deprotection of Boc-protected Guanidine (if applicable)
-
Dissolve the N,N'-di-Boc-N''-(pyridin-2-yl)guanidine (1.0 equiv.) in dichloromethane.
-
Add trifluoroacetic acid (TFA) (5-10 equiv.) dropwise at 0 °C.[3][4]
-
Stir the reaction mixture at room temperature for 1-3 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyridin-2-yl-guanidine. This can be used in the next step without further purification.
Step B: Cyclization Reaction
-
To a reaction vessel, add the pyridin-2-yl-guanidine (1.0 equiv.) and copper(I) bromide (10 mol%).
-
Add anhydrous toluene to the vessel.
-
Stir the reaction mixture at 100 °C under an atmosphere of air (or oxygen) for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the copper catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-amino-[1][2][3]triazolo[1,5-a]pyridine.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-amino-[1][2][3]triazolo[1,5-a]pyridines.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the copper-catalyzed oxidative cyclization.
References
- 1. Cu-catalyzed aerobic oxidative cyclization of guanidylpyridines and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of Triazolo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of 1,2,4-triazolo[1,5-a]pyridines, a class of heterocyclic compounds of significant interest in medicinal and pharmaceutical chemistry. Microwave-assisted organic synthesis (MAOS) presents notable advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved product purity.[1] These protocols are intended as a practical guide for researchers in drug discovery and development.
Introduction to Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes microwave radiation to heat a reaction mixture. Unlike conventional heating methods that rely on external heat sources and slow thermal conduction, microwave energy is directly absorbed by polar molecules and ions within the reaction, leading to rapid and uniform heating. This efficient energy transfer can accelerate reaction rates, often by orders of magnitude, and enable reactions that are challenging under classical conditions. The primary benefits of MAOS include enhanced reaction rates, higher yields, and the potential for solvent-free reactions, aligning with the principles of green chemistry.[1]
Advantages of Microwave-Assisted Synthesis for Triazolo[1,5-a]pyridines
The synthesis of 1,2,4-triazolo[1,5-a]pyridines often involves multi-step procedures with long reaction times and modest yields under conventional heating. Microwave irradiation has been shown to be a powerful tool in overcoming these limitations. Key advantages include:
-
Rapid Reaction Times: Microwave synthesis can reduce reaction times from hours to minutes.[2][3]
-
Higher Yields: Often, microwave-assisted methods provide higher isolated yields compared to their conventional counterparts.[3][4]
-
Cleaner Reactions: The rapid and uniform heating can minimize the formation of byproducts, simplifying purification.[2]
-
Greener Chemistry: The efficiency of microwave heating can reduce energy consumption and allows for the use of less solvent, contributing to more environmentally friendly processes.[5][6][7][8]
Protocol 1: Catalyst-Free Synthesis from Enaminonitriles and Benzohydrazides
This protocol describes an eco-friendly, catalyst-free, and additive-free method for the synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave conditions. The reaction proceeds via a tandem mechanism involving transamidation, nucleophilic addition to the nitrile, and subsequent condensation.[5][6][7][8]
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. rsisinternational.org [rsisinternational.org]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 4. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5- a ]pyridines synthesis utilizing 1-amino-2-imino ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02256J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles | MDPI [mdpi.com]
- 7. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Triazolo[1,5-a]pyridin-2-amine as a JAK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in signal transduction pathways that govern cell growth, differentiation, and immune response. Dysregulation of the JAK2 signaling cascade, often due to activating mutations such as V617F, is a key driver in various myeloproliferative neoplasms (MPNs) and inflammatory diseases. This has established JAK2 as a significant therapeutic target for the development of small molecule inhibitors. The triazolo[1,5-a]pyridine scaffold has emerged as a promising core structure for the development of potent and selective JAK2 inhibitors. This document provides an overview of the application of triazolo[1,5-a]pyridin-2-amine as a foundational scaffold for JAK2 inhibition, along with detailed protocols for its evaluation.
The Triazolo[1,5-a]pyridine Scaffold in JAK2 Inhibition
While triazolo[1,5-a]pyridin-2-amine itself is a foundational structure, medicinal chemistry efforts have focused on derivatization to enhance potency and selectivity. Structure-activity relationship (SAR) studies have demonstrated that substitutions at key positions of the triazolopyridine core are crucial for potent JAK2 inhibition.
A notable example of a highly potent JAK2 inhibitor derived from this scaffold is CEP-33779 . This compound incorporates key substitutions that significantly enhance its inhibitory activity against JAK2.[1]
Structure-Activity Relationship (SAR) Insights
SAR studies on the 1,2,4-triazolo[1,5-a]pyridine scaffold have revealed several key insights for designing potent JAK2 inhibitors:
-
Substitution at the C8 position: Para-substitution on an aryl group at this position has been found to be optimal for JAK2 potency.[1]
-
Substitution at the C2 nitrogen: Modification at this position is critical for achieving cellular potency.[1]
-
Meta-substitution on the C2-NH-aryl moiety: This specific substitution pattern can lead to exceptional selectivity for JAK2 over other JAK family members, such as JAK3.[1]
These findings underscore the importance of the triazolo[1,5-a]pyridine core as a versatile template for the rational design of next-generation JAK2 inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory activity of a key derivative of the triazolo[1,5-a]pyridine scaffold, CEP-33779, against JAK family kinases. This data highlights the potential of this chemical class to yield highly potent and selective JAK2 inhibitors.
| Compound Name | Target Kinase | IC50 (nM) | Selectivity vs. JAK2 | Reference |
| CEP-33779 | JAK2 | 1.8 ± 0.6 | - | [2][3] |
| JAK1 | >72 | >40-fold | [2] | |
| JAK3 | >1100 | >611-fold | [2] | |
| TYK2 | >1440 | >800-fold | [2] |
Signaling Pathway and Experimental Workflow
To evaluate the efficacy of a potential JAK2 inhibitor based on the triazolo[1,5-a]pyridine scaffold, a systematic experimental approach is required. This involves biochemical assays to determine direct enzyme inhibition and cell-based assays to assess the impact on downstream signaling pathways.
Experimental Protocols
The following are detailed protocols for the biochemical and cell-based assays essential for characterizing a triazolo[1,5-a]pyridin-2-amine-based JAK2 inhibitor.
Protocol 1: In Vitro JAK2 Kinase Activity Assay (ADP-Glo™ Assay)
This protocol is for determining the IC50 value of a test compound against purified JAK2 enzyme using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human JAK2 enzyme
-
Test compound (dissolved in DMSO)
-
ATP
-
Poly(Glu, Tyr) substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
Further dilute the compound solutions in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted compound solution to the wells of a white assay plate. Include wells for a positive control (no inhibitor) and a negative control ("blank," no enzyme).
-
Prepare a master mix containing the JAK2 enzyme and the poly(Glu, Tyr) substrate in kinase buffer.
-
Add 10 µL of the enzyme/substrate master mix to each well, except for the "blank" wells.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the "blank" reading from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Inhibition of STAT3 Phosphorylation (Western Blot)
This protocol measures the ability of the test compound to inhibit JAK2-mediated phosphorylation of STAT3 in a cellular context.
Materials:
-
Human cell line expressing JAK2 (e.g., HEL 92.1.7, which has a homozygous JAK2 V617F mutation)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture the chosen cell line under standard conditions.
-
Seed the cells in multi-well plates and allow them to adhere or reach the desired density.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed for total STAT3 and a loading control.
-
Quantify the band intensities using densitometry software.
-
Determine the relative level of STAT3 phosphorylation by normalizing the phospho-STAT3 signal to the total STAT3 or loading control signal.
-
Conclusion
The triazolo[1,5-a]pyridine scaffold represents a valuable starting point for the development of potent and selective JAK2 inhibitors. The provided quantitative data for the derivative CEP-33779 demonstrates the high potential of this chemical class. The detailed experimental protocols for biochemical and cell-based assays offer a robust framework for researchers to evaluate novel compounds based on this scaffold. By employing these methods, scientists and drug development professionals can effectively advance the discovery of new therapeutic agents for the treatment of JAK2-driven diseases.
References
- 1. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A highly selective, orally active inhibitor of Janus kinase 2, CEP-33779, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Development of Selective JAK2 Inhibitors from Triazolopyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the development of selective Janus Kinase 2 (JAK2) inhibitors derived from the triazolopyridine scaffold. It includes a summary of their biological activity, protocols for key experimental assays, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[1] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in various myeloproliferative neoplasms (MPNs) and inflammatory diseases.[2] The discovery of the activating JAK2V617F mutation in a high percentage of patients with MPNs has established JAK2 as a key therapeutic target.[1][3] Triazolopyridine-based compounds have emerged as a promising scaffold for the development of potent and selective JAK2 inhibitors.
Quantitative Data: Inhibitory Activity of Triazolopyridine-Based JAK2 Inhibitors
The following tables summarize the in vitro inhibitory activity of representative triazolopyridine and related JAK2 inhibitors against the JAK family of kinases and other relevant kinases.
Table 1: Biochemical Inhibitory Activity of Fedratinib (TG101348)
| Target Kinase | IC50 (nM) | Selectivity vs. JAK2 | Reference(s) |
| JAK2 (wild-type) | 3 | - | [4][5][6] |
| JAK2V617F | 3 | - | [4][5][6] |
| JAK1 | 105 | 35-fold | [4][5][6] |
| JAK3 | 1002 | 334-fold | [4][5][6] |
| TYK2 | 405 | 135-fold | [4] |
| FLT3 | 15 | N/A | [1][5][6] |
| RET | 48 | N/A | [5] |
Table 2: Cellular Activity of Fedratinib (TG101348)
| Cell Line | Assay | IC50 (nM) | Reference(s) |
| HEL (human erythroleukemia, JAK2V617F) | Proliferation | 305 | [4][5][6] |
| Ba/F3 (murine pro-B, expressing JAK2V617F) | Proliferation | 270 | [5][6] |
| Ba/F3 (parental) | Proliferation | ~420 | [5][6] |
| HMC-1.1 (human mast cell leukemia, KITV560G) | Proliferation | 740 | [5][7] |
| HMC-1.2 (human mast cell leukemia, KITD816V, V560G) | Proliferation | 407 | [5][7] |
| HMC-1.2 | JAK2 Phosphorylation | 150-600 | [7] |
| HMC-1.2 | STAT3/5 Phosphorylation | ~600 | [7] |
Table 3: Inhibitory Activity of a Triazolopyridine-Based Dual JAK/HDAC Inhibitor (Compound 19)
| Target Kinase | IC50 (nM) | Reference(s) |
| JAK1 | 165 | [8] |
| JAK2 | 278 | [8] |
| JAK3 | >10,000 | [8] |
| TYK2 | >10,000 | [8] |
Experimental Protocols
Protocol 1: Biochemical JAK2 Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of test compounds against the JAK2 enzyme. The assay measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase assay buffer
-
Peptide substrate (e.g., Ulight-CAGAGAIETDKEYYTVKD)[8]
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds or vehicle control to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, recombinant JAK2 enzyme, and the peptide substrate. The optimal concentrations of the enzyme and substrate should be predetermined.
-
Initiation of Reaction: Dispense the kinase reaction mixture into each well of the assay plate.
-
ATP Addition: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be close to its Km value for JAK2.[5]
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Reaction Termination and Signal Generation: Add ADP-Glo™ reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 45 minutes.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cellular Phospho-STAT5 (p-STAT5) Western Blot Assay
This protocol details the procedure for assessing the inhibitory effect of compounds on the JAK2 signaling pathway in cells by measuring the phosphorylation of its downstream target, STAT5.
Materials:
-
JAK2-dependent cell line (e.g., HEL cells)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Ice-cold Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-STAT5 (Tyr694) and anti-total STAT5
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture HEL cells to the desired density. Treat the cells with various concentrations of the test compounds or a vehicle control (DMSO) for a predetermined time (e.g., 4 hours).
-
Cell Lysis: Harvest the cells by centrifugation and wash once with ice-cold PBS. Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT5 (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for total STAT5):
-
If necessary, strip the membrane of the p-STAT5 antibodies.
-
Re-probe the membrane with an antibody against total STAT5 to confirm equal protein loading.
-
-
Data Analysis: Quantify the band intensities for p-STAT5 and total STAT5. Normalize the p-STAT5 signal to the total STAT5 signal for each sample.
Visualizations
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the point of inhibition by triazolopyridine-based JAK2 inhibitors.
Experimental Workflow for Cellular p-STAT5 Assay
Caption: A typical experimental workflow for assessing the inhibition of STAT5 phosphorylation in cells.
Structure-Activity Relationship (SAR) of Triazolopyridine-Based JAK2 Inhibitors
The development of selective JAK2 inhibitors from the triazolopyridine scaffold has been guided by extensive structure-activity relationship (SAR) studies. Key findings include:
-
Core Scaffold: The 1,2,4-triazolo[1,5-a]pyridine core serves as a crucial hinge-binding motif, interacting with the kinase hinge region of JAK2.[9]
-
Substitution at the C2 Position: Substitution at the C2 nitrogen position with an amino group is generally required for cellular potency. Further modifications at this position can influence selectivity. For instance, meta-substitution on a C2-NH-aryl moiety has been shown to provide exceptional selectivity for JAK2 over JAK3.[9]
-
Substitution at the C8 Position: Aromatic substitutions at the C8 position of the triazolopyridine core are often optimal for JAK2 potency. Para-substitution on an aryl ring at this position has been found to be particularly favorable.[9]
These SAR insights have enabled the rational design of potent and selective JAK2 inhibitors with improved pharmacological profiles.
Synthesis of the Triazolopyridine Scaffold
The 1,2,4-triazolo[1,5-a]pyridine scaffold can be synthesized through various methods. A common approach involves the cyclization of N-(pyridin-2-yl)formamidoximes with trifluoroacetic anhydride.[10] Other methods include copper-catalyzed aerobic oxidative cyclization of guanidylpyridines and PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides.[11][12]
Conclusion
The triazolopyridine scaffold has proven to be a versatile and effective starting point for the development of selective JAK2 inhibitors. Compounds such as Fedratinib (TG101348) demonstrate the potential of this chemical class to yield potent and selective drug candidates for the treatment of myeloproliferative neoplasms and other diseases driven by aberrant JAK2 signaling. The protocols and data presented herein provide a valuable resource for researchers in the field of kinase inhibitor drug discovery.
References
- 1. Population pharmacokinetics of fedratinib in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Amino-[1,2,4]triazolo[1,5-a]pyridines as JAK2 inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Fedratinib | TG-101348 | JAK2 inhibitor | TargetMol [targetmol.com]
- 8. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
Application Notes and Protocols: Triazolo[1,5-a]pyridin-2-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been extensively explored as potent and selective modulators of various drug targets, leading to the discovery of clinical candidates for a multitude of diseases. This document provides an overview of the key applications of triazolo[1,5-a]pyridin-2-amine and its derivatives in drug discovery, complete with experimental protocols and data summaries to guide further research and development.
Application as Kinase Inhibitors
Triazolo[1,5-a]pyridine-based compounds have emerged as potent inhibitors of several protein kinases implicated in cancer and inflammatory diseases. The scaffold serves as a versatile backbone for designing selective inhibitors targeting the ATP-binding site of these enzymes.
Janus Kinase 2 (JAK2) Inhibition
Application Note: Derivatives of triazolo[1,5-a]pyridine have been successfully developed as selective inhibitors of Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase crucial for signaling pathways that control cell growth and proliferation. Dysregulation of the JAK2 signaling pathway is a key driver in myeloproliferative neoplasms and various cancers.[1][2] The triazolopyridine core can be substituted to optimize potency, selectivity, and pharmacokinetic properties. A notable example is CEP-33779, an orally bioavailable and selective JAK2 inhibitor that has shown efficacy in preclinical models of rheumatoid arthritis and colorectal cancer.[3][4][5]
Quantitative Data Summary: JAK2 Inhibitors
| Compound | Target | IC50 (nM) | Cellular Assay | In Vivo Model | Reference |
| CEP-33779 | JAK2 | 1.8 | Inhibition of pSTAT3 in HEL92 cells | Mouse models of rheumatoid arthritis and colitis-induced colorectal cancer | [3][6] |
Experimental Protocol: In Vitro JAK2 Kinase Assay
This protocol describes a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a triazolo[1,5-a]pyridine derivative against the JAK2 enzyme.
Materials:
-
Recombinant human JAK2 enzyme
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compound (triazolo[1,5-a]pyridine derivative)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add 5 µL of the compound dilution to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the JAK2 enzyme and the peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Km value for JAK2.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Signaling Pathway: JAK2/STAT3 Pathway in Cancer
Caption: Simplified JAK2/STAT3 signaling pathway and the point of inhibition.
AXL Receptor Tyrosine Kinase Inhibition
Application Note: The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family and its overexpression is associated with poor prognosis and drug resistance in various cancers.[7][8] AXL signaling promotes cell survival, proliferation, migration, and immune evasion.[7][9] Triazolo[1,5-a]pyridine derivatives have been investigated as inhibitors of AXL kinase function, offering a potential therapeutic strategy for treating aggressive and metastatic cancers.
Signaling Pathway: AXL Signaling in Cancer
References
- 1. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A highly selective, orally active inhibitor of Janus kinase 2, CEP-33779, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Therapeutic efficacy of CEP-33779, a novel selective JAK2 inhibitor, in a mouse model of colitis-induced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 9. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of theTriazolo[1,5-a]pyridine Ring
Application Notes and Protocols for the Functionalization of the[1][2][3]Triazolo[1,5-a]pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, owing to its structural resemblance to purines and its versatile biological activities.[1] Functionalized derivatives of this ring system have demonstrated significant potential as inhibitors of various enzymes, including Janus kinases (JAKs), hypoxia-inducible factor prolyl-hydroxylase domain (PHD) enzymes, and retinoic acid receptor-related orphan receptor gamma t (RORγt), making them attractive candidates for the development of novel therapeutics for inflammatory diseases, cancer, and autoimmune disorders.[1][2][3][4][5][6][7]
This document provides detailed application notes on the key methods for the functionalization of the[1][2][3]triazolo[1,5-a]pyridine ring, supported by experimental protocols and quantitative data to guide researchers in this field.
Key Functionalization Strategies
The strategic introduction of various substituents onto the[1][2][3]triazolo[1,5-a]pyridine core is crucial for modulating its physicochemical properties and biological activity. Key functionalization approaches include C-H functionalization, halogenation, and cross-coupling reactions.
C-H Functionalization
Direct C-H functionalization is an atom-economical and efficient method for introducing complexity into the triazolopyridine scaffold. While various methods for pyridine C-H functionalization exist, specific protocols for the triazolo[1,5-a]pyridine ring are of significant interest.[8] Copper-catalyzed C-H amidation and cyclization represent a viable strategy for the synthesis of functionalized triazolo[1,5-a]pyridines.[9][10]
Halogenation
Halogenated triazolopyridines are versatile intermediates for further elaboration through cross-coupling reactions. Introduction of halogen atoms can be achieved through various methods, including oxidative halogenation. While specific protocols for the direct halogenation of the parent[1][2][3]triazolo[1,5-a]pyridine are not extensively detailed in the provided literature, analogous procedures for similar heterocyclic systems can be adapted.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for the late-stage functionalization of the triazolopyridine ring system. These reactions enable the introduction of a wide range of aryl, heteroaryl, and alkynyl groups, which is critical for structure-activity relationship (SAR) studies.[11]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various functionalized[1][2][3]triazolo[1,5-a]pyridine derivatives against key biological targets.
Table 1: Inhibitory Activity of Triazolopyridine Derivatives against Janus Kinases (JAKs)
| Compound | Target | IC50 (nM) | Reference |
| GLPG0634 (Filgotinib) | JAK1 | 10 | [12] |
| GLPG0634 (Filgotinib) | JAK2 | 28 | [12] |
| Compound J-4 | JAK1 | Data not specified | [2] |
| Compound J-4 | JAK2 | Data not specified | [2] |
| Compound J-6 | JAK1 | Data not specified | [2] |
| Compound J-6 | JAK2 | Data not specified | [2] |
| Compound 19 | JAK1 | 146 | [3] |
| Compound 19 | JAK2 | Data not specified | [3] |
| CEP-33779 | JAK2 | Data not specified | [5] |
Table 2: Inhibitory Activity of Triazolopyridine Derivatives against PHD-1
| Compound Series | Target | Potency | Reference |
| 4-{[1][2][3]triazolo[1,5-a]pyridin-5-yl}benzonitrile-based | PHD-1 | Potent inhibitors | [4] |
Table 3: Inhibitory Activity of Triazolopyridine Derivatives against RORγt
| Compound | Target | Activity | Reference |
| Compound 3a | RORγt | Potent inverse agonist | [6][7] |
| Compound 5a | RORγt | Strong inhibitory activity | [7] |
Experimental Protocols
The following are detailed protocols for key functionalization reactions of the[1][2][3]triazolo[1,5-a]pyridine ring.
Protocol 1: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines [10][11]
This protocol describes a sustainable and efficient method for the synthesis of substituted[1][2][3]triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides.[10][11]
Materials:
-
Enaminonitrile (1.0 equiv.)
-
Benzohydrazide (2.0 equiv.)
-
Dry Toluene
-
Microwave vial (0.5–2.0 mL)
-
Nitrogen gas
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/ethyl acetate)
Procedure:
-
To an oven-dried microwave vial, add the enaminonitrile (1.0 equiv.) and benzohydrazide (2.0 equiv.).
-
Evacuate the vial and backfill with nitrogen gas three times.
-
Add dry toluene (e.g., 1.5 mL for a 0.175 mmol scale).
-
Seal the reaction vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Directly purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., chloroform/ethyl acetate 10:1) to afford the desired[1][2][3]triazolo[1,5-a]pyridine.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction [11]
This protocol details the Suzuki-Miyaura coupling of a bromo-substituted[1][2][3]triazolo[1,5-a]pyridine with an arylboronic acid.[11]
Materials:
-
7-(4-bromophenyl)-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv.)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 2.0 equiv.)
-
Pd(PPh₃)₄ (0.1 equiv.)
-
K₂CO₃ (1.5 equiv.)
-
Degassed ethanol
-
Ethyl acetate
-
Brine solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, combine 7-(4-bromophenyl)-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv.), the arylboronic acid (2.0 equiv.), Pd(PPh₃)₄ (0.1 equiv.), and K₂CO₃ (1.5 equiv.).
-
Add degassed ethanol (e.g., 1.0 mL for a 0.0476 mmol scale).
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with brine.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., DCM:EtOAc gradient) to yield the coupled product.
Protocol 3: Palladium-Catalyzed Sonogashira Coupling Reaction [11]
This protocol describes the Sonogashira coupling of an iodo-substituted[1][2][3]triazolo[1,5-a]pyridine with a terminal alkyne.[11]
Materials:
-
7-(4-iodophenyl)-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv.)
-
Terminal alkyne (e.g., 4-ethynylanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Solvent (e.g., degassed THF)
-
Ethyl acetate
-
Brine solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial under an inert atmosphere, add 7-(4-iodophenyl)-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv.), the terminal alkyne, Pd(PPh₃)₄, and CuI.
-
Add the solvent (e.g., degassed THF) followed by the base (e.g., triethylamine).
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature or elevated temperature) until the starting material is consumed, as monitored by TLC.
-
Upon completion, quench the reaction and perform a standard aqueous work-up by diluting with ethyl acetate and washing with brine.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired alkynylated[1][2][3]triazolo[1,5-a]pyridine.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by functionalized[1][2][3]triazolo[1,5-a]pyridine derivatives and a general experimental workflow for their synthesis and evaluation.
Caption: JAK-STAT signaling pathway and inhibition by[1][2][3]triazolo[1,5-a]pyridine derivatives.
Caption: HIF-1α pathway regulation and the role of PHD inhibitors.
Caption: RORγt-mediated transcription and its inhibition by inverse agonists.
Caption: General workflow for the synthesis and evaluation of triazolopyridine derivatives.
References
- 1. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain | PLOS One [journals.plos.org]
- 9. 1,2,4-Triazolo-[1,5-a]Pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors with a Novel Monodentate Binding Interaction (Journal Article) | OSTI.GOV [osti.gov]
- 10. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of triazolo[1,5-a]pyridin-2-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is presented as a two-step process: the formation of the key intermediate, 2-hydrazinopyridine, followed by its cyclization to the final product. This application note includes detailed experimental protocols for both laboratory and industrial-scale production, supported by quantitative data and safety considerations. Visual aids in the form of process flow diagrams are provided to enhance understanding of the synthetic workflow.
Introduction
The triazolo[1,5-a]pyridine ring system is a prominent structural motif in a variety of biologically active compounds. The 2-amino substituted derivative, in particular, serves as a crucial building block for the development of novel therapeutic agents. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical industry. The synthetic route detailed herein involves the initial nucleophilic substitution of 2-chloropyridine with hydrazine hydrate to yield 2-hydrazinopyridine, followed by a cyclization reaction with cyanogen bromide to afford the target triazolo[1,5-a]pyridin-2-amine.
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of 2-Hydrazinopyridine
| Parameter | Lab-Scale (Batch) | Large-Scale (Flow) |
| Starting Material | 2-Chloropyridine | 2-Chloropyridine |
| Reagent | Hydrazine hydrate | 80% Hydrazine hydrate |
| Solvent | None (excess hydrazine) | Butan-1-ol |
| Temperature | 100 °C | 100 °C |
| Reaction Time | 48 hours | 100 seconds (in reactor) |
| Scale | 20 g | 200 kg |
| Yield | 78%[1] | 95.8%[1] |
| Product Purity | Not specified | 99% (liquid content)[1] |
Table 2: Proposed Reaction Parameters for the Synthesis of triazolo[1,5-a]pyridin-2-amine
| Parameter | Proposed Lab-Scale (Batch) |
| Starting Material | 2-Hydrazinopyridine |
| Reagent | Cyanogen bromide |
| Solvent | Methanol or other suitable alcohol |
| Temperature | Near boiling point of solvent |
| Reaction Time | To be determined by monitoring |
| Scale | To be determined |
| Expected Yield | Moderate to good (based on analogy) |
| Product Purity | To be determined |
Experimental Protocols
Part 1: Synthesis of 2-Hydrazinopyridine
1.1 Laboratory-Scale Batch Synthesis
This protocol is adapted from a general procedure for the synthesis of 2-hydrazinopyridine.[1]
Materials:
-
2-Chloropyridine (20 g, 0.176 mol)
-
Hydrazine hydrate (200 mL)
-
Water (200 mL)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloropyridine (20 g) and hydrazine hydrate (200 mL).
-
Heat the reaction mixture to 100 °C and stir for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water (200 mL).
-
Extract the product with ethyl acetate (5 x 500 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield 2-hydrazinopyridine as a red oil (15.0 g, 78% yield).[1]
1.2 Large-Scale Flow Synthesis
This protocol utilizes a microchannel reactor for improved efficiency and safety on an industrial scale.[1]
Equipment:
-
Two raw material tank equipments (A and B)
-
Plunger pumps
-
Microchannel reactor
-
Refrigeration and heating integrated machine
-
Collecting device
Materials:
-
2-Chloropyridine (200 kg)
-
Butan-1-ol (200 kg)
-
Hydrazine hydrate (80% mass concentration, 110 kg)
Procedure:
-
Prepare a solution of 2-chloropyridine (200 kg) in butan-1-ol (200 kg) and place it in raw material tank A.
-
Place 80% hydrazine hydrate (110 kg) in raw material tank B.
-
Set the volume flow rate for the solution from tank A to 0.0375 L/s and from tank B to 0.01 L/s.
-
Control the reaction temperature in the microchannel reactor at 100 °C.
-
After allowing the temperature to stabilize for 10 minutes, pump both solutions simultaneously into the microchannel reactor.
-
Maintain a reaction time of 100 seconds within the reactor.
-
Collect the reaction liquid in a collecting device.
-
After cooling, perform solid-liquid separation.
-
Dry the solid product to obtain 2-hydrazinopyridine (185 kg, 95.8% yield) with a purity of 99%.[1]
Part 2: Proposed Synthesis of triazolo[1,5-a]pyridin-2-amine
Disclaimer: The following protocol is a proposed method based on the known reactivity of hydrazines with cyanogen bromide to form 2-amino-1,3,4-oxadiazoles and related heterocycles.[2] This specific reaction for the synthesis of triazolo[1,5-a]pyridin-2-amine requires experimental validation and optimization.
Materials:
-
2-Hydrazinopyridine
-
Cyanogen bromide
-
Methanol (or other suitable alcohol)
-
Aqueous sodium hydroxide solution (for pH adjustment)
Procedure:
-
Dissolve 2-hydrazinopyridine in a suitable alcohol (e.g., methanol) in a reaction vessel.
-
In a separate vessel, prepare a solution of cyanogen bromide in the same solvent.
-
Slowly add the cyanogen bromide solution to the 2-hydrazinopyridine solution with stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to near boiling and maintain for a period to be determined by reaction monitoring (e.g., by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Adjust the pH of the residue with an aqueous sodium hydroxide solution to precipitate the product.
-
Collect the solid product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent.
Mandatory Visualizations
Caption: Overall workflow for the synthesis of triazolo[1,5-a]pyridin-2-amine.
Caption: Key transformations in the synthetic pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Triazolo[1,5-a]pyridin-2-amine
Welcome to the technical support center for the synthesis of triazolo[1,5-a]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to this synthetic procedure. Our aim is to help you improve the yield and purity of your product through detailed experimental protocols, data-driven insights, and clear visual aids.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing triazolo[1,5-a]pyridin-2-amine?
A1: The most prevalent and efficient method reported is the copper-catalyzed aerobic oxidative cyclization of a guanidylpyridine precursor, specifically N-(pyridin-2-yl)guanidine.[1][2] This method offers high yields and utilizes readily available starting materials.
Q2: What is the role of the copper catalyst in the reaction?
A2: The copper catalyst, typically a Cu(I) species like CuBr, is essential for facilitating the intramolecular N-N bond formation through oxidative cyclization.[1][2] The copper center coordinates with the guanidine nitrogen atoms, promoting the cyclization cascade.
Q3: Why is air or oxygen necessary for this reaction?
A3: Air (specifically oxygen) acts as the terminal oxidant in the catalytic cycle. It reoxidizes the copper catalyst from its active Cu(I) state back to the Cu(II) state, allowing the catalytic cycle to continue. This makes the process more environmentally friendly and cost-effective compared to using stoichiometric amounts of chemical oxidants.
Q4: What are the potential side reactions that can lower the yield?
A4: Potential side reactions may include the formation of urea derivatives from the decomposition of the guanidine precursor, incomplete cyclization leading to the recovery of starting material, and over-oxidation or degradation of the product under harsh reaction conditions. The formation of copper-amine complexes can also sometimes hinder the catalytic cycle.
Q5: Can I use a different copper catalyst?
A5: While CuBr is commonly reported, other copper sources such as CuI, Cu(OAc)₂, and copper nanoparticles supported on various materials have been used for similar C-N bond formations.[3] However, the efficiency of the reaction will likely vary, and re-optimization of the reaction conditions would be necessary.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Q: My reaction is not proceeding, or the yield is very low. What are the first things to check?
-
A:
-
Catalyst Activity: Ensure your copper catalyst is active. Copper(I) salts can oxidize over time. If you suspect your catalyst has degraded, consider opening a new bottle or purifying the old one.
-
Purity of Starting Materials: Impurities in the N-(pyridin-2-yl)guanidine can poison the catalyst. Ensure your precursor is pure before starting the cyclization reaction.
-
Atmosphere: While the reaction uses air as an oxidant, ensuring a consistent and sufficient supply is important. If the reaction is too sealed, it may become oxygen-limited. Conversely, an overly rapid stream of air might evaporate the solvent.
-
Reaction Temperature: The reaction temperature is crucial. If it's too low, the reaction rate will be slow. If it's too high, you risk decomposition of the starting material or product.
-
-
Issue 2: Formation of Multiple Spots on TLC, Indicating Impurities
-
Q: My TLC plate shows multiple spots in addition to the product. What are these impurities, and how can I minimize them?
-
A:
-
Unreacted Starting Material: If you see a spot corresponding to your starting material, the reaction may be incomplete. Consider increasing the reaction time or temperature slightly.
-
Potential Side Products: As mentioned in the FAQs, urea derivatives or partially cyclized intermediates could be the culprits. Optimizing the reaction time is key; over-running the reaction can lead to degradation.
-
Purification: Ensure your purification method (e.g., column chromatography) is optimized to separate the product from closely related impurities. A change in the solvent system for chromatography might be necessary.
-
-
Issue 3: Difficulty in Isolating the Product
-
Q: I am having trouble isolating a pure product after the reaction. What can I do?
-
A:
-
Work-up Procedure: After the reaction, a proper aqueous work-up is often necessary to remove the copper catalyst and any inorganic salts. Washing with an aqueous solution of ammonia or EDTA can help to sequester the copper.
-
Crystallization: Triazolo[1,5-a]pyridin-2-amine is a crystalline solid. Attempting recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents) can be an effective final purification step.
-
-
Data Presentation
The following table summarizes typical reaction conditions for the copper-catalyzed synthesis of triazolo[1,5-a]pyridin-2-amine and its derivatives, providing a comparative overview of different approaches.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuBr | - | DMF | 80 | 12 | High | [1][2] |
| Cu(OAc)₂ | - | DMF | 100 | 24 | Moderate to Good | [4] |
| Cu-Zn/Al-Ti | - | Toluene | 120 | 24 | Good | |
| PIFA | - | DCE | RT | 0.5 | High | [5] |
| I₂/KI | K₂CO₃ | DMSO | 100 | 12 | High | [5] |
Experimental Protocols
Protocol 1: Synthesis of N-(pyridin-2-yl)guanidine (Precursor)
This protocol is a general procedure based on the condensation of 2-aminopyridine with a guanylating agent.
-
Materials:
-
2-aminopyridine
-
1H-pyrazole-1-carboxamidine hydrochloride (or similar guanylating agent)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
-
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in DMF, add DIPEA (2.5 eq).
-
Add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by precipitation from a solvent like diethyl ether or by column chromatography on silica gel.
-
Protocol 2: Synthesis of triazolo[1,5-a]pyridin-2-amine
This protocol is based on the copper-catalyzed aerobic oxidative cyclization of N-(pyridin-2-yl)guanidine.[1][2]
-
Materials:
-
N-(pyridin-2-yl)guanidine
-
Copper(I) bromide (CuBr)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve N-(pyridin-2-yl)guanidine (1.0 eq) in DMF.
-
Add CuBr (0.1 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir vigorously under an air atmosphere (an air-filled balloon can be attached to the top of the condenser).
-
Monitor the reaction by TLC until the starting material is consumed (typically 12 hours).
-
Cool the reaction mixture to room temperature and pour it into a solution of aqueous ammonia.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford triazolo[1,5-a]pyridin-2-amine as a solid.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of triazolo[1,5-a]pyridin-2-amine.
Caption: Proposed catalytic cycle for the copper-catalyzed synthesis.
References
- 1. Cu-Catalyzed Aerobic Oxidative Cyclization of Guanidylpyridines and Derivatives [agris.fao.org]
- 2. Cu-catalyzed aerobic oxidative cyclization of guanidylpyridines and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Purification of Triazolo[1,5-a]pyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of triazolo[1,5-a]pyridin-2-amine from various reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude triazolo[1,5-a]pyridin-2-amine reaction mixture?
A1: The impurities in your reaction mixture will largely depend on the synthetic route employed. Common impurities may include:
-
Unreacted starting materials: Such as 2-aminopyridine derivatives, nitriles, enaminonitriles, or benzohydrazides.[1][2]
-
Catalysts: If a metal-catalyzed reaction is performed, residual metals (e.g., copper, palladium) may be present.[1][2]
-
Side-products: Incomplete cyclization or alternative reaction pathways can lead to various side-products.
-
Reagents and solvents: Excess reagents, bases, or residual solvents from the reaction.
Q2: What are the recommended primary purification methods for triazolo[1,5-a]pyridin-2-amine?
A2: The two most effective and commonly reported methods for the purification of triazolo[1,5-a]pyridin-2-amine are:
-
Silica Gel Column Chromatography: This is a widely used technique to separate the target compound from impurities based on polarity.[1][3]
-
Recrystallization: This method is effective for obtaining highly pure crystalline material, provided a suitable solvent is identified.[4][5]
Q3: Which solvent systems are recommended for silica gel column chromatography of triazolo[1,5-a]pyridin-2-amine?
A3: The choice of eluent for column chromatography depends on the specific impurities present. A common and effective solvent system is a mixture of a chlorinated solvent and a polar solvent. For instance, a mixture of chloroform and ethyl acetate in a 10:1 ratio has been successfully used.[1][3] It is always recommended to first perform thin-layer chromatography (TLC) to determine the optimal solvent system for your specific crude mixture.
Q4: What is a suitable solvent for the recrystallization of triazolo[1,5-a]pyridin-2-amine?
A4: Ethanol has been reported as a suitable solvent for the recrystallization of similar triazolopyridine derivatives, yielding single crystals suitable for crystallographic analysis.[4][5] The ideal recrystallization solvent should dissolve the compound at an elevated temperature but have low solubility at room temperature or below, while impurities should either be very soluble or insoluble at all temperatures.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after column chromatography. | 1. The compound is highly polar and is sticking to the silica gel. 2. The chosen eluent system is not optimal, leading to poor separation or co-elution with impurities. 3. The compound is unstable on silica gel. | 1. Add a small percentage of a more polar solvent like methanol or triethylamine to the eluent to reduce tailing and improve recovery. 2. Perform a thorough TLC analysis with a range of solvent systems to find the optimal eluent for separation. 3. If instability is suspected, consider alternative purification methods like recrystallization or acid-base extraction. |
| Product is still impure after column chromatography. | 1. The polarity of the product and a major impurity are very similar. 2. The column was overloaded with the crude mixture. 3. The column was not packed or run correctly, leading to band broadening. | 1. Use a shallower solvent gradient or isocratic elution with the optimal solvent system to improve resolution. Consider using a different stationary phase if available. 2. Reduce the amount of crude material loaded onto the column. A general rule is to use 1-5% of the silica gel weight. 3. Ensure the silica gel is packed uniformly and the column is run at a consistent flow rate. |
| Difficulty in inducing crystallization during recrystallization. | 1. The solution is not supersaturated. 2. The compound is an oil at the recrystallization temperature. 3. The presence of soluble impurities is inhibiting crystal formation. | 1. Concentrate the solution by slowly evaporating the solvent. Try scratching the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal if available. 2. Try using a different solvent or a co-solvent system. 3. Attempt to remove impurities by another method, such as a quick filtration through a small plug of silica, before recrystallization. |
| The purified product is colored, but the literature reports it as a white solid. | 1. Presence of colored impurities. 2. The compound may be degrading upon exposure to air or light. | 1. Repeat the purification step (chromatography or recrystallization). Activated carbon can sometimes be used to remove colored impurities during recrystallization. 2. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., Chloroform/Ethyl Acetate 10:1).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure triazolo[1,5-a]pyridin-2-amine.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent in which the triazolo[1,5-a]pyridin-2-amine is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol).
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Purification Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine [mdpi.com]
Technical Support Center: Synthesis of 2-amino-triazolo[1,5-a]pyridines
Welcome to the technical support center for the synthesis of 2-amino-triazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important heterocyclic scaffold.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of 2-amino-triazolo[1,5-a]pyridines.
Issue 1: Low Yield of the Desired 2-amino-triazolo[1,5-a]pyridine Product
Possible Causes:
-
Incomplete Cyclization: The reaction may not have gone to completion, leaving unreacted starting materials or intermediates.
-
Side Product Formation: Competing reaction pathways may be consuming the starting materials or intermediates, leading to the formation of unwanted byproducts.
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice can significantly impact the reaction outcome.
-
Degradation of Starting Material or Product: The starting materials or the final product may be unstable under the reaction conditions.
Troubleshooting Steps:
-
Reaction Monitoring: Utilize thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the progress of the reaction. This will help determine if the starting materials are being consumed and if the reaction has reached completion.
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase or decrease the reaction temperature to find the optimal range. Some cyclization reactions require heating to overcome the activation energy barrier, while others may benefit from lower temperatures to minimize side reactions.
-
Reaction Time: Extend the reaction time if incomplete conversion is observed. Conversely, if product degradation is suspected, reducing the reaction time might be beneficial.
-
Solvent: The polarity of the solvent can influence the reaction pathway. Screen a range of solvents with varying polarities (e.g., ethanol, DMF, toluene, dioxane) to identify the one that maximizes the yield of the desired product.
-
-
Reagent Purity: Ensure the purity of all starting materials and reagents. Impurities can interfere with the reaction and lead to the formation of side products.
-
Inert Atmosphere: If any of the reactants or intermediates are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Presence of an Isomeric Impurity
Possible Cause:
-
Dimroth Rearrangement: A common side reaction in the synthesis of fused 1,2,4-triazole systems is the Dimroth rearrangement. This can lead to the formation of the isomeric 2-amino-[1][2][3]triazolo[4,3-a]pyridine. This rearrangement is often facilitated by acidic or basic conditions and can occur either during the cyclization step or during workup and purification.[1][2][3][4][5]
Troubleshooting Steps:
-
pH Control: Carefully control the pH of the reaction mixture. If the rearrangement is acid-catalyzed, consider using a non-acidic cyclization method or neutralizing the reaction mixture immediately after completion. If it is base-catalyzed, avoid strongly basic conditions.
-
Temperature Management: The Dimroth rearrangement can be temperature-dependent. Running the reaction at a lower temperature may suppress the formation of the undesired isomer.
-
Analytical Confirmation: Use analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the presence of the isomeric impurity. The spectroscopic data for the [1,5-a] and [4,3-a] isomers will be distinct.
-
Purification: If the isomeric impurity is formed, it may be possible to separate it from the desired product by column chromatography or recrystallization. Developing a suitable purification method will be crucial.
Issue 3: Formation of Unidentified Side Products
Possible Causes:
-
Self-condensation of Starting Materials: The starting materials, such as 2-aminopyridine or guanidine derivatives, may react with themselves under the reaction conditions.
-
Reaction with Solvent: The solvent may not be inert and could be participating in the reaction.
-
Decomposition of Reagents: Reagents used for cyclization, such as cyanogen bromide, can be unstable and lead to the formation of byproducts.
Troubleshooting Steps:
-
Characterize Impurities: Isolate the major side products using preparative chromatography and characterize them using spectroscopic techniques (NMR, MS, IR). Identifying the structure of the side products will provide valuable insight into the undesired reaction pathways.
-
Review Reaction Mechanism: Re-examine the reaction mechanism to identify potential side reactions that could lead to the observed impurities.
-
Modify Synthetic Route: If a particular synthetic route consistently leads to a high level of impurities, consider exploring alternative synthetic strategies. Several methods for the synthesis of 1,2,4-triazolo[1,5-a]pyridines have been reported, including those utilizing copper catalysis, PIFA-mediated cyclization, or starting from N-(pyridin-2-yl)formamidoximes.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 2-amino-triazolo[1,5-a]pyridines?
A1: Common synthetic routes start from:
-
2-Aminopyridine: This can be reacted with various reagents like cyanogen bromide or cyanamide to form the triazole ring.
-
N-(Pyridin-2-yl)guanidine: Oxidative cyclization of this intermediate is a frequent strategy.
-
2-Hydrazinopyridine: This can be a precursor to the isomeric[1][2][3]triazolo[4,3-a]pyridine, which may then undergo rearrangement to the desired [1,5-a] isomer.
Q2: How can I differentiate between the 2-amino-[1][2][3]triazolo[1,5-a]pyridine and the isomeric 2-amino-[1][2][3]triazolo[4,3-a]pyridine?
A2: Spectroscopic methods are key for differentiation:
-
¹H NMR: The chemical shifts of the protons on the pyridine ring will be different for the two isomers due to the different electronic environments.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly the bridgehead carbons, will be distinct.
-
Mass Spectrometry: While both isomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments may differ.
-
X-ray Crystallography: If a single crystal can be obtained, X-ray diffraction provides unambiguous structural confirmation.
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Yes, always follow standard laboratory safety procedures. Additionally:
-
Cyanogen bromide (BrCN): This reagent is highly toxic and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Oxidizing agents: Reagents like lead tetraacetate (Pb(OAc)₄) or (diacetoxyiodo)benzene (PIFA) are strong oxidizers and should be handled with care, avoiding contact with flammable materials.
-
Solvents: Be aware of the flammability and toxicity of the solvents being used.
Data Presentation
Table 1: Comparison of Common Synthetic Routes and Potential Side Products
| Starting Material(s) | Cyclization Reagent/Condition | Common Side Products | Mitigation Strategies |
| 2-Aminopyridine, Cyanogen Bromide | Base (e.g., K₂CO₃) | Unreacted 2-aminopyridine, Polymeric materials | Optimize stoichiometry, controlled addition of BrCN, maintain moderate temperature. |
| N-(Pyridin-2-yl)guanidine | Oxidizing Agent (e.g., Pb(OAc)₄, PIFA) | Over-oxidized products, Unreacted guanidine | Use stoichiometric amount of oxidant, monitor reaction closely by TLC/HPLC. |
| 2-Hydrazinopyridine, Cyanogen Bromide | Base | 2-amino-[1][2][3]triazolo[4,3-a]pyridine (isomer) | Control pH, lower reaction temperature, consider thermal or acidic rearrangement to the desired isomer. |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-[1][2][3]triazolo[1,5-a]pyridine from 2-Aminopyridine and Cyanogen Bromide
This is a general guideline and may require optimization.
-
Dissolve 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 eq) in the same solvent to the cooled mixture over a period of 30-60 minutes. Caution: Cyanogen bromide is highly toxic.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Visualizations
Diagram 1: General Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway and potential side reactions.
Diagram 2: Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and reactions of [1,2,4]triazolo[4,3-a]pyridinium-3-aminides and [1,2,4]triazolo[4,3-a]pyrimidinium-3-aminides: evaluation of the scope and mechanism of a new type of heterocyclic rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Triazolopyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of triazolopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of[1][2][3]triazolo[4,3-a]pyridines?
A1: The most prevalent starting materials are 2-hydrazinopyridines and a suitable acylating or cyclizing agent. Common coupling partners include carboxylic acids, acid chlorides, aldehydes, and imidates.
Q2: What is the Dimroth rearrangement and how can it be avoided?
A2: The Dimroth rearrangement is a common isomerization of[1][2][3]triazolo[4,3-a]pyridines to the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyridines. This rearrangement is often facilitated by acidic or basic conditions, and particularly with electron-withdrawing groups on the pyridine ring.[4] To minimize this side reaction, it is crucial to carefully control the reaction temperature and pH. Using milder reaction conditions and shorter reaction times can also help in preventing this rearrangement.
Q3: Can microwave irradiation be used to improve reaction efficiency?
A3: Yes, microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields for the synthesis of triazolopyridines. For instance, the dehydration step in the synthesis of[1][2][3]triazolo[4,3-a]pyridines from 2-chloropyridine and hydrazides can be effectively carried out in acetic acid under microwave irradiation.[5]
Q4: Are there any catalyst-free methods available for triazolopyridine synthesis?
A4: Yes, catalyst-free methods have been developed. One such method involves the microwave-mediated reaction of enaminonitriles and benzohydrazides, which proceeds via a tandem transamidation, nucleophilic addition, and condensation sequence to afford[1][2][3]triazolo[1,5-a]pyridines in good to excellent yields.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solutions |
| Low or No Product Yield | Incomplete reaction due to insufficient activation of the carboxylic acid or aldehyde. | - For carboxylic acids, use a suitable activating agent such as EDC or HATU. - For aldehydes, ensure the reaction is carried out under conditions that favor imine formation (e.g., slightly acidic pH). |
| Low reactivity of the 2-hydrazinopyridine. | - Consider using a more reactive derivative of the 2-hydrazinopyridine if available. - Increase the reaction temperature, but monitor for potential side reactions. | |
| Unfavorable reaction equilibrium. | - Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark apparatus to remove water and drive the reaction forward. | |
| Formation of Multiple Products | Dimroth rearrangement to the[1][2][3]triazolo[1,5-a]pyridine isomer. | - Lower the reaction temperature. - Use a less acidic or basic catalyst. - Reduce the reaction time. |
| Side reactions of the starting materials. | - Ensure the purity of starting materials. - Optimize the stoichiometry of the reactants. | |
| Difficulty in Product Purification | Product is highly polar and difficult to separate from polar byproducts or starting materials. | - Employ alternative purification techniques such as preparative HPLC or flash chromatography with a suitable polar stationary phase. - Consider recrystallization from an appropriate solvent system. |
| Product is unstable on silica gel. | - Use a neutral or basic alumina column for chromatography. - Minimize the time the product is in contact with the stationary phase. |
Experimental Protocols
Protocol 1: Synthesis of 3-Aryl-[1][2][3]triazolo[4,3-a]pyridines via Oxidative Cyclization of Pyridin-2-yl-hydrazones
This protocol is based on the efficient synthesis using N-Chlorosuccinimide (NCS) as a cyclizing agent under mild conditions.[6]
Materials:
-
Substituted 2-hydrazinopyridine
-
Aromatic aldehyde
-
N-Chlorosuccinimide (NCS)
-
Dimethylformamide (DMF)
-
Ethanol (EtOH)
Procedure:
-
Hydrazone Formation:
-
Dissolve the substituted 2-hydrazinopyridine (1.0 eq.) in ethanol.
-
Add the aromatic aldehyde (1.0 eq.) to the solution.
-
Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
The resulting pyridin-2-yl-hydrazone can be isolated by filtration or used directly in the next step.
-
-
Oxidative Cyclization:
-
Dissolve the pyridin-2-yl-hydrazone (1.0 eq.) in DMF and cool the solution to 0 °C in an ice bath.
-
Slowly add NCS (1.1 eq.) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30-60 minutes.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
-
Data Presentation: Effect of Oxidizing Agent on Yield
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NCS | DMF | 0 | 0.5 | 93 |
| 2 | I₂/KI | H₂O | 80 | 2 | 85 |
| 3 | PIFA | CH₂Cl₂ | rt | 1 | 88 |
Yields are representative and may vary depending on the specific substrates used.
Visualizations
Caption: General workflow for the two-step synthesis of[1][2][3]triazolo[4,3-a]pyridines.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 6. Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS) [mdpi.com]
Technical Support Center: Synthesis of Substituted Triazolo[1,5-a]pyridines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of substituted triazolo[1,5-a]pyridines. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of substituted triazolo[1,5-a]pyridines.
Issue 1: Low or No Product Yield
Q: I am getting a low yield or no desired product in my reaction to synthesize a substituted triazolo[1,5-a]pyridine. What are the potential causes and how can I troubleshoot this?
A: Low or no yield is a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Impurities in your starting materials, such as the 2-aminopyridine derivative or the cyclization precursor, can inhibit the reaction or lead to side products.
-
Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary. Confirm their identity and purity by analytical techniques like NMR or melting point analysis.[1]
-
-
Reaction Conditions: The reaction conditions, including temperature, time, and solvent, are critical for a successful synthesis.
-
Recommendation: Optimize the reaction temperature and time by monitoring the reaction progress using Thin Layer Chromatography (TLC).[1] Some syntheses require specific temperature control to prevent decomposition or side reactions. The choice of solvent can also significantly impact reactant solubility and reaction kinetics. A solvent screen might be necessary to find the optimal one for your specific substrates.
-
-
Catalyst Activity: If your synthesis is catalyst-dependent (e.g., copper-catalyzed), the choice and activity of the catalyst are crucial.
-
Atmosphere Control: Some reactions, particularly those involving organometallic reagents or catalysts, are sensitive to air and moisture.
-
Recommendation: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if required by the protocol. Use dry solvents and glassware.
-
Issue 2: Formation of Isomeric Byproducts (Dimroth Rearrangement)
Q: I have identified an isomeric impurity in my product. Could this be due to a Dimroth rearrangement, and how can I minimize it?
A: Yes, the formation of a[2][3][4]triazolo[4,3-a]pyridine isomer, which then rearranges to the desired[2][3][4]triazolo[1,5-a]pyridine, is a known phenomenon known as the Dimroth rearrangement.[4][5][6] The less stable [4,3-a] isomer can sometimes be isolated as a byproduct.
-
Mechanism: The Dimroth rearrangement typically proceeds through ring opening of the pyrimidine ring followed by recyclization.[5]
-
Controlling the Rearrangement:
-
Reaction Conditions: The rearrangement can be influenced by pH.[5] In some cases, acidic or basic conditions can promote the rearrangement to the more thermodynamically stable [1,5-a] isomer.[7] If you are isolating the [4,3-a] isomer, you might consider treating the crude product with acid or base to facilitate its conversion.
-
Substituent Effects: The rate of rearrangement can be affected by the nature of the substituents on the pyridine ring. Electron-withdrawing groups can influence the rearrangement rate.[5]
-
Reaction Time and Temperature: Prolonged reaction times or higher temperatures may favor the formation of the thermodynamically more stable [1,5-a] isomer.
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my substituted triazolo[1,5-a]pyridine product. What are some effective purification strategies?
A: Purification of N-heterocyclic compounds can be challenging due to their polarity and the potential for closely eluting byproducts.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase: A systematic optimization of the eluent system is recommended. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol).[8]
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Work-up Procedure: A thorough aqueous work-up is crucial to remove inorganic salts and water-soluble impurities before chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted triazolo[1,5-a]pyridines?
A1: Several synthetic strategies have been developed. Some of the most common include:
-
Cyclization of 2-aminopyridines with various reagents: This is a classical and widely used approach.[2]
-
Copper-catalyzed oxidative cyclization: These methods often use readily available starting materials and proceed under aerobic conditions.[2][9]
-
PIFA-mediated intramolecular annulation: This metal-free approach can provide high yields in short reaction times.[2]
-
Tandem reactions: These can involve multiple bond-forming events in a single pot, offering efficiency.[10]
-
Microwave-assisted synthesis: This can lead to shorter reaction times and improved yields.[9]
Q2: How can I improve the yield of my triazolo[1,5-a]pyridine synthesis?
A2: To improve the yield, consider the following:
-
Optimize Reaction Parameters: Systematically vary the temperature, reaction time, and reactant concentrations.
-
Screen Solvents and Catalysts: The choice of solvent and catalyst (if applicable) can have a significant impact on the reaction outcome.
-
Ensure Purity of Reagents: Use high-purity starting materials and dry solvents.
-
Monitor the Reaction: Use TLC or another appropriate analytical technique to monitor the reaction progress and determine the optimal endpoint.[11]
Q3: Are there any specific functional groups that are not well-tolerated in the synthesis of triazolo[1,5-a]pyridines?
A3: While many modern synthetic methods exhibit good functional group tolerance, some functionalities can be problematic. For example, in some cyclization reactions, highly reactive groups like terminal acetylenes might interfere with the desired transformation.[12] It is always advisable to consult the literature for the specific synthetic route you are employing to check for any known incompatibilities.
Quantitative Data Summary
The following table summarizes various synthetic methods for substituted triazolo[1,5-a]pyridines with reported yield ranges.
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Yield Range | Reference |
| Microwave-Mediated, Catalyst-Free Tandem Reaction | Enaminonitriles and Benzohydrazides | None | Good to Excellent | [2] |
| Copper-Catalyzed Aerobic Oxidative Cyclization | 2-Aminopyridine and Nitriles | CuBr | Not specified | [9] |
| PIFA-Mediated Intramolecular Annulation | N-(pyridin-2-yl)benzimidamides | PIFA | High | [2] |
| I2/KI-Mediated Oxidative N-N Bond Formation | N-aryl amidines | I2/KI | High | [2] |
| Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement | 2-Fluoropyridines and 1,2,4-oxadiazol-3-amines | Base | Not specified | [2] |
Experimental Protocols
Protocol 1: Microwave-Mediated, Catalyst-Free Synthesis of 7-(4-methoxyphenyl)-2,5-diphenyl-[2][3][4]triazolo[1,5-a]pyridine
This protocol is adapted from a literature procedure.[2]
Materials:
-
(E)-3-(dimethylamino)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (1 mmol)
-
Benzohydrazide (1.2 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a microwave-safe vial, combine (E)-3-(dimethylamino)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (1 mmol) and benzohydrazide (1.2 mmol) in ethanol (5 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 30 minutes.
-
After cooling to room temperature, the solvent is evaporated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired product.
Protocol 2: PIFA-Mediated Synthesis of 2-Phenyl-[2][3][4]triazolo[1,5-a]pyridine
This protocol is based on a general method described in the literature.[2]
Materials:
-
N-(pyridin-2-yl)benzimidamide (1 mmol)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 mmol)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
To a solution of N-(pyridin-2-yl)benzimidamide (1 mmol) in DCM (10 mL) at 0 °C, add PIFA (1.2 mmol) portion-wise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-phenyl-[2][3][4]triazolo[1,5-a]pyridine.
Visualizations
Caption: Troubleshooting workflow for low yield in triazolo[1,5-a]pyridine synthesis.
Caption: Synthetic strategies for substituted triazolo[1,5-a]pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Synthesis of Pyridines
Welcome to the comprehensive troubleshooting guide for pyridine synthesis. This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridine synthesis, offering solutions to common challenges encountered during key synthetic routes.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides answers to frequently asked questions and detailed troubleshooting guides for common issues encountered in the Hantzsch, Bohlmann-Rahtz, Guareschi-Thorpe, and transition-metal catalyzed pyridine syntheses.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which are subsequently oxidized to pyridines.
Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis are a frequent issue, often stemming from suboptimal reaction conditions, incomplete oxidation, or the formation of side products.[1]
-
Suboptimal Reaction Conditions: The traditional method of refluxing in ethanol can be inefficient, leading to long reaction times and low yields.[1]
-
Troubleshooting: Consider employing a catalyst to improve reaction kinetics. p-Toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to significantly increase yields to over 90%.[1] Alternatively, solvent-free conditions using γ-Al2O3 nanoparticles as a catalyst at 90°C can also lead to high yields (up to 95%) in shorter reaction times.[1]
-
-
Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which requires oxidation to the corresponding pyridine. Incomplete oxidation will directly result in lower yields of the desired product.
-
Troubleshooting: Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. Common oxidants include nitric acid, potassium permanganate (KMnO4), and iodine.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to confirm the complete conversion of the dihydropyridine intermediate.
-
-
Formation of Side Products: In unsymmetrical Hantzsch reactions, the incorrect order of reagent addition can lead to the formation of undesired side products, such as tricyclic pyrans.[1]
-
Troubleshooting: To minimize side product formation, consider a stepwise approach. Pre-forming the Knoevenagel adduct (between the aldehyde and one equivalent of the β-ketoester) before the addition of the enamine (formed from the second equivalent of the β-ketoester and ammonia) can significantly improve the selectivity of the reaction.[1]
-
Troubleshooting Workflow for Low Yield in Hantzsch Synthesis
Caption: Troubleshooting logic for addressing low yields in Hantzsch pyridine synthesis.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers a versatile route to substituted pyridines from enamines and ethynyl ketones.
Q2: My Bohlmann-Rahtz synthesis is giving a low yield or no reaction. What are the common pitfalls?
A2: The primary challenges in the Bohlmann-Rahtz synthesis are often the high temperatures required for the cyclodehydration step, which can lead to decomposition, and potential issues with regioselectivity.[2]
-
High Reaction Temperature: The thermal cyclodehydration of the aminodiene intermediate often requires high temperatures (120-160 °C), which can be detrimental to sensitive substrates.[2]
-
Troubleshooting: The use of a catalyst can significantly lower the required reaction temperature. Brønsted acids like acetic acid or solid acid catalysts such as Amberlyst-15 are effective.[3][4] Lewis acids, including Ytterbium(III) triflate (Yb(OTf)₃) and Zinc(II) bromide (ZnBr₂), have also been shown to promote the reaction at lower temperatures.[5]
-
-
Decomposition of Starting Materials: Acid-sensitive enamines may decompose under strongly acidic conditions.
-
Troubleshooting: If using an acid catalyst, consider milder alternatives like Amberlyst-15, which is an ion-exchange resin that can be easily filtered off after the reaction.[3]
-
-
Poor Regioselectivity: The initial Michael addition of the enamine to the unsymmetrical ethynyl ketone can lead to a mixture of regioisomers.
-
Troubleshooting: The regioselectivity is influenced by both electronic and steric factors of the substrates. Carefully selecting the substitution pattern on the enamine and ethynyl ketone can favor the formation of the desired regioisomer.
-
Experimental Workflow for Bohlmann-Rahtz Synthesis
Caption: A simplified workflow for the two-step Bohlmann-Rahtz pyridine synthesis.
Guareschi-Thorpe Condensation
This reaction provides a route to 2,6-dihydroxypyridine derivatives (which exist in tautomeric equilibrium with 2,6-pyridinediones).
Q3: My Guareschi-Thorpe synthesis is inefficient and produces side products. How can I optimize this reaction?
A3: The classical Guareschi-Thorpe reaction can suffer from low yields and the formation of side products due to harsh conditions and competing reactions like hydrolysis.[6]
-
Inefficient Reaction Conditions: Traditional protocols often involve long reaction times and the use of organic solvents.[7]
-
Troubleshooting: A highly effective and environmentally friendly modification involves using ammonium carbonate in an aqueous medium.[7] Ammonium carbonate acts as both the ammonia source and a buffer, often leading to the precipitation of the pure product directly from the reaction mixture, which simplifies the workup and results in high yields.[7][8]
-
-
Hydrolysis of Cyano Group: The cyano group of the starting material or the product can undergo hydrolysis under the reaction conditions, leading to unwanted carboxylic acid or amide byproducts.
-
Polymerization: Cyanopyridines can sometimes polymerize, especially under harsh conditions or in the presence of certain catalysts, leading to a viscous reaction mixture and low yields of the desired product.[6]
-
Troubleshooting: Strict control of the reaction temperature is crucial to prevent localized overheating that can initiate polymerization.[6] The milder conditions of the modified aqueous procedure with ammonium carbonate also help to suppress polymerization.
-
Transition-Metal Catalyzed Pyridine Synthesis
Transition-metal catalysis offers powerful and versatile methods for pyridine synthesis, including cross-coupling reactions and C-H functionalization.
Q4: I am experiencing low yields and catalyst deactivation in my palladium-catalyzed cross-coupling reaction to form a substituted pyridine. What can I do?
A4: Catalyst deactivation is a common issue in palladium-catalyzed cross-coupling reactions involving pyridine substrates. This is often due to the coordination of the pyridine nitrogen to the palladium center, which can inhibit the catalytic cycle.
-
Catalyst Inhibition by Pyridine Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the active Pd(0) catalyst, forming an inactive complex and halting the reaction.
-
Troubleshooting:
-
Ligand Choice: Employing bulky electron-rich phosphine ligands can help to stabilize the active catalytic species and disfavor the coordination of the pyridine substrate.
-
Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes compensate for partial deactivation.
-
Change the Halide: If possible, switching from a less reactive aryl chloride to a more reactive aryl bromide or iodide can accelerate the oxidative addition step and improve overall catalytic turnover.
-
-
Q5: My nickel-catalyzed C-H functionalization of a pyridine derivative is showing poor regioselectivity. How can I control where the functional group is introduced?
A5: Regioselectivity in nickel-catalyzed C-H functionalization of pyridines is a significant challenge and is often influenced by the ligand, directing group, and the electronic and steric properties of the substrate.
-
Lack of Regiocontrol: Without a directing group, C-H activation can occur at multiple positions on the pyridine ring, leading to a mixture of products.
-
Troubleshooting:
-
Directing Groups: The installation of a directing group on the pyridine ring is a powerful strategy to achieve high regioselectivity. The directing group coordinates to the nickel catalyst, bringing it into close proximity to a specific C-H bond.
-
Ligand Control: The steric and electronic properties of the ligand can have a profound impact on regioselectivity. Bulky ligands can favor functionalization at less sterically hindered positions.[9]
-
Lewis Acid Additives: In some cases, the use of a Lewis acid co-catalyst can alter the regioselectivity by coordinating to the pyridine nitrogen and modifying its electronic properties.[10]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ligand-controlled regiodivergent nickel-catalyzed annulation of pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,2,4-Triazine Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of 1,2,4-triazines.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis of 1,2,4-triazines, offering explanations and actionable solutions.
Issue 1: Low Reaction Yield
Question: My 1,2,4-triazine synthesis is resulting in a consistently low yield. What are the potential causes and how can I improve it?
Answer: Low yields in 1,2,4-triazine synthesis can stem from several factors:
-
Purity of Starting Materials: Ensure the high purity of your 1,2-dicarbonyl compounds and acid hydrazides or amidrazones, as impurities can lead to undesirable side reactions.
-
Sub-optimal Reaction Conditions: The reaction conditions may not be ideal for your specific substrates. For microwave-assisted syntheses, it is crucial to carefully manage the irradiation time and power to prevent decomposition of the product.[1] For conventional heating methods, ensure the temperature is stable and appropriate for the reaction.[2]
-
Incomplete Conversion: It is important to monitor the progress of the reaction using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time or slightly increasing the temperature.[1]
-
Product Instability: Some 1,2,4-triazine derivatives can be unstable under the reaction or purification conditions, leading to degradation and lower yields.[1]
Issue 2: Formation of Multiple Products (Isomers)
Question: My reaction is producing a mixture of products that are difficult to separate, especially when using an unsymmetrical 1,2-dicarbonyl compound. What is happening and how can I improve the selectivity?
Answer: You are likely observing the formation of regioisomers. This is a common side product when an unsymmetrical 1,2-dicarbonyl compound reacts with an amidrazone or acid hydrazide, as the condensation can occur at either of the two distinct carbonyl groups.[1][3]
Strategies to Minimize Regioisomer Formation:
-
Modify Reaction Conditions: The regioselectivity of the condensation can be influenced by the solvent polarity and reaction temperature.[1][3] Experimenting with different solvents and temperatures may favor the formation of one isomer.
-
Steric Hindrance: Introducing bulky substituents on either the amidrazone or the dicarbonyl compound can sterically hinder the approach to one of the carbonyl groups, thereby promoting the formation of a single regioisomer.[1]
-
Alternative Synthetic Routes: If modifying conditions is ineffective, consider alternative synthetic strategies that offer better regiocontrol, such as domino annulation reactions.[4][5]
Issue 3: Product Instability or Decomposition During Purification
Question: The 1,2,4-triazine I've synthesized seems to be unstable and decomposes during purification. What precautions should I take?
Answer: The stability of 1,2,4-triazine derivatives can be a concern, particularly during purification.[1]
Troubleshooting Steps:
-
Mild Purification Conditions: Avoid harsh acidic or basic conditions during the workup and purification steps. A neutral workup followed by column chromatography on silica gel is a standard and often safer approach.[1][6]
-
Temperature Control: Be mindful of thermal lability. When removing solvents, use a rotary evaporator at reduced pressure and a moderate temperature to prevent thermal decomposition.[1] Some 1,2,4-triazine derivatives have been observed to decompose at temperatures between 241-296 °C.[7][8]
-
Proper Storage: Store the purified product under an inert atmosphere, such as nitrogen or argon, and at low temperatures to minimize degradation over time.[1]
Issue 4: Product Hydrolysis
Question: I suspect my 1,2,4-triazine is undergoing hydrolysis. How can this be prevented?
Answer: The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic attack by water, leading to hydrolysis, especially under acidic or basic conditions.[1][3]
Preventative Measures:
-
pH Control: Maintain neutral or near-neutral pH conditions throughout the reaction and workup processes whenever feasible.[1]
-
Anhydrous Conditions: Utilize dry solvents and reagents to minimize the presence of water, which can participate in hydrolysis.[1]
-
Protecting Groups: If your molecule contains functional groups that are particularly sensitive to hydrolysis, consider employing a protecting group strategy.[1]
Issue 5: Difficulty in Purification
Question: I am having trouble purifying my 1,2,4-triazine derivative, especially in separating it from starting materials or isomers. What can I do?
Answer: Purification of 1,2,4-triazines can be challenging. Here is a general workflow and some tips:
-
Initial Workup: Start with a liquid-liquid extraction to remove highly polar or non-polar impurities.[6]
-
Column Chromatography: This is the most common primary purification method.[6]
-
Solvent System Optimization: Use TLC to identify an optimal eluent system that provides good separation between your product and impurities. Common solvent systems include mixtures of ethyl acetate and hexanes or dichloromethane and hexanes.
-
Proper Technique: Ensure the column is packed correctly to avoid channeling and that the sample is loaded in a concentrated band.[6]
-
-
High-Purity Polishing: For achieving purity levels above 98%, semi-preparative High-Performance Liquid Chromatography (HPLC) is a highly effective technique.[1][6]
-
Recrystallization: For solid compounds, recrystallization can be an excellent final step to remove minor impurities.[6]
Data Presentation: Comparison of Synthetic Routes
The following table summarizes quantitative data for different synthetic routes to 1,2,4-triazines, allowing for a clear comparison of their efficiency.
| Synthetic Route | Key Reactants | Typical Reaction Time | Typical Yield (%) | Reference(s) |
| One-Pot Synthesis (Conventional Heating) | 1,2-Diketones, Amides, Hydrazine Hydrate | 3 - 6 hours | 44 - 78% | [2][9] |
| One-Pot Synthesis (Microwave Irradiation) | 1,2-Diketones, Amides, Hydrazine Hydrate | 180 - 360 seconds | 60 - 80% | [2][9] |
| Microwave-Assisted Solvent-Free (Solid Support) | Acid Hydrazide, α-Diketone, Ammonium Acetate, Triethylamine, Silica Gel | Varies (monitored by TLC) | Good | [10][11] |
| Cyclocondensation of Amidrazones | C-glycosyl formamidrazones, 1,2-dicarbonyl derivatives | 3 - 7 hours | 53 - 97% | [2] |
Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot Synthesis of 3,5,6-Trisubstituted-1,2,4-triazines on a Solid Support [3][10][11]
This protocol describes a rapid and efficient solvent-free method.
Materials:
-
Acid hydrazide (2 mmol)
-
α-Diketone (2 mmol)
-
Ammonium acetate
-
Triethylamine
-
Silica gel (2 g)
-
Petroleum ether
-
Microwave synthesizer
Procedure:
-
In a Pyrex beaker, thoroughly grind a mixture of the acid hydrazide (2 mmol), α-diketone (2 mmol), ammonium acetate, triethylamine, and silica gel (2 g) using a pestle.[3][11]
-
Place the open beaker into the microwave synthesizer.
-
Irradiate the mixture for the appropriate time, monitoring the reaction progress by TLC.[10]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the product from the silica gel using petroleum ether (3 x 50 mL).[3][10]
-
Wash the combined organic extracts with water (3 x 50 mL).[3][10]
-
Evaporate the solvent under vacuum.
-
The crude product can be further purified by column chromatography on a short silica gel column or by recrystallization.[3]
Protocol 2: General Procedure for the Synthesis of 3-Glycopyranosyl-1,2,4-Triazines [12][13]
This protocol details the cyclocondensation of C-glycosyl formamidrazones with 1,2-dicarbonyl derivatives.
Materials:
-
C-glycopyranosyl formamidrazone
-
1,2-Dicarbonyl derivative (1.0–1.2 equivalents)
-
Anhydrous Ethanol
Procedure:
-
Suspend the C-glycopyranosyl formamidrazone and the 1,2-dicarbonyl derivative in anhydrous ethanol.
-
Stir the mixture at reflux temperature until TLC analysis indicates the completion of the reaction. Reaction times can vary, for example, from 4 hours with phenyl glyoxal monohydrate (yielding 83%) to 7 hours with benzil (yielding 53%).[12]
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography. A common eluent system for this purification is a mixture of ethyl acetate and hexane.[12]
Mandatory Visualization
Caption: Troubleshooting workflow for 1,2,4-triazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acetyl Protection in 2-Amino-triazolo[1,5-a]pyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing acetyl protection in the synthesis of 2-amino-triazolo[1,5-a]pyrimidines.
Frequently Asked Questions (FAQs)
Q1: Why is acetyl protection of the 2-amino group necessary in the synthesis of 2-amino-triazolo[1,5-a]pyrimidines?
A1: Acetyl protection of the 2-amino group is often crucial, particularly during oxidation steps to form the aromatic triazolo[1,5-a]pyrimidine ring system. The unprotected 2-amino group is susceptible to oxidation, which can lead to the formation of undesired byproducts, such as azo derivatives, and significantly lower the yield of the desired product to as low as 25-30%.[1] Acetyl protection prevents these side reactions, leading to a cleaner reaction profile and a higher yield of the target molecule.[1]
Q2: What are the common reagents for acetyl protection of 2-amino-triazolo[1,5-a]pyrimidine?
A2: A widely used and effective method for the acetylation of the 2-amino group is the use of acetic anhydride in the presence of a base catalyst like pyridine.[2][3] This method is generally high-yielding and proceeds under relatively mild conditions.
Q3: How can I monitor the progress of the acetylation reaction?
A3: The progress of the acetylation reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (2-amino-triazolo[1,5-a]pyrimidine). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.[2][3]
Q4: What are the typical methods for deprotection of the N-acetyl group?
A4: The N-acetyl group can be removed under either acidic or basic conditions. Common methods include hydrolysis with aqueous mineral acids (e.g., HCl) or aqueous bases (e.g., NaOH). The choice of method depends on the stability of the rest of the molecule to the reaction conditions.
Q5: Can the acetyl group be selectively removed in the presence of other protecting groups?
A5: The selectivity of acetyl group removal depends on the nature of the other protecting groups present in the molecule. Acetyl groups are generally labile to both acidic and basic hydrolysis. If other protecting groups are sensitive to these conditions (e.g., some silyl ethers, Boc groups), selectivity can be challenging. In such cases, careful optimization of reaction conditions (e.g., using milder reagents or controlled temperature) is necessary.
Troubleshooting Guides
Acetylation Step
| Problem | Possible Cause | Troubleshooting Solution |
| Incomplete Acetylation | Insufficient amount of acetylating agent. | Increase the molar equivalents of acetic anhydride (typically 1.5-2.0 equivalents per amino group).[2] |
| Low reaction temperature or short reaction time. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC until the starting material is consumed.[3] | |
| Poor quality of reagents. | Use freshly distilled acetic anhydride and anhydrous pyridine.[3] | |
| Steric hindrance around the amino group. | Consider using a more reactive acylating agent or a stronger catalyst. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can sometimes improve the reaction rate.[2] | |
| Formation of Side Products | Reaction of pyridine with acetic anhydride. | This can form N-acetyl-1,2-dihydro-2-pyridylacetic acid.[4] While often a minor byproduct, its formation can be minimized by controlling the reaction temperature and adding the acetic anhydride slowly to the solution of the amine in pyridine. |
| Diacetylation (if other nucleophilic groups are present). | Use a stoichiometric amount of acetic anhydride and monitor the reaction carefully by TLC to stop it once the desired mono-acetylated product is formed. | |
| Difficult Work-up | Persistent pyridine in the product. | After the reaction, co-evaporate the mixture with toluene multiple times to azeotropically remove pyridine.[3] Washing the organic layer with an acidic solution (e.g., 1 M HCl or aqueous copper sulfate) during extraction can also effectively remove pyridine.[5] |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
Deprotection Step
| Problem | Possible Cause | Troubleshooting Solution |
| Incomplete Deprotection | Insufficient acid or base. | Increase the concentration of the acid or base, or increase the reaction temperature. |
| Short reaction time. | Extend the reaction time and monitor the progress by TLC. | |
| Hydrolysis is too slow. | For acid hydrolysis, consider using a stronger acid. For basic hydrolysis, heating the reaction mixture may be necessary. | |
| Degradation of the Product | The triazolopyrimidine core or other functional groups are sensitive to the deprotection conditions. | Use milder deprotection conditions. For example, use a weaker acid or base, or conduct the reaction at a lower temperature. If the molecule is sensitive to strong acids or bases, enzymatic deprotection could be an alternative, though this is less common for simple acetyl groups. |
| Prolonged reaction time or high temperature. | Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to minimize degradation. | |
| Difficult Purification | Co-elution of the product and starting material. | Optimize the column chromatography conditions. A different solvent system or a different stationary phase may be required for better separation. |
| Product is highly polar and difficult to extract. | After neutralization of the reaction mixture, repeated extractions with a more polar organic solvent may be necessary. In some cases, evaporation of the aqueous layer and purification of the residue by chromatography may be required. |
Experimental Protocols
Acetylation of 2-amino-triazolo[1,5-a]pyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-amino-triazolo[1,5-a]pyrimidine derivative
-
Acetic anhydride (Ac₂O)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM) or ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
TLC plates
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-amino-triazolo[1,5-a]pyrimidine (1.0 equiv.) in anhydrous pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure. Co-evaporate the residue with toluene (2-3 times) to remove residual pyridine.
-
Dissolve the residue in DCM or EtOAc and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization to obtain the desired N-(triazolo[1,5-a]pyrimidin-2-yl)acetamide.
Deprotection of N-(triazolo[1,5-a]pyrimidin-2-yl)acetamide (Acidic Hydrolysis)
Materials:
-
N-(triazolo[1,5-a]pyrimidin-2-yl)acetamide
-
Concentrated hydrochloric acid (HCl) or other suitable acid
-
Ethanol or methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Ethyl acetate (EtOAc) or other suitable organic solvent for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-(triazolo[1,5-a]pyrimidin-2-yl)acetamide in a suitable solvent such as ethanol or methanol.
-
Add a sufficient amount of concentrated HCl to achieve the desired acidic concentration (e.g., 1-6 M).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃ or another suitable base until the pH is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Data Presentation
Table 1: Typical Reaction Conditions for Acetylation
| Parameter | Condition | Notes |
| Reagents | Acetic anhydride, Pyridine | DMAP can be used as a catalyst for less reactive amines.[2] |
| Equivalents of Ac₂O | 1.5 - 2.0 | An excess is used to ensure complete reaction.[2] |
| Solvent | Pyridine | Can act as both solvent and base catalyst.[2] |
| Temperature | 0 °C to room temperature | Initial cooling helps to control the exothermic reaction. |
| Reaction Time | 1 - 12 hours | Monitored by TLC. |
| Work-up | Aqueous wash with acid and base | To remove pyridine and excess acetic anhydride.[2] |
Table 2: Comparison of Deprotection Methods
| Method | Reagents | Temperature | Pros | Cons |
| Acidic Hydrolysis | Aq. HCl, H₂SO₄ | Room Temp. to Reflux | Generally fast and efficient. | Can cleave other acid-labile protecting groups. May cause degradation of sensitive substrates. |
| Basic Hydrolysis | Aq. NaOH, KOH, NH₃ | Room Temp. to Reflux | Effective for substrates stable to base. | Can cause epimerization at adjacent chiral centers. May cleave other base-labile protecting groups. |
Visualizations
References
- 1. O-Acetylation using acetic anhydride in pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A product from the reaction of pyridine with acetic anhydride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Triazolo[1,5-a]pyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the synthesis of triazolo[1,5-a]pyridines. It includes frequently asked questions (FAQs) and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing triazolo[1,5-a]pyridines?
A1: Several catalytic systems are widely employed, each with its own advantages. The most common include:
-
Copper-catalyzed systems: Often utilizing copper(I) or copper(II) salts (e.g., CuBr, Cu(OAc)₂), these systems are valued for their affordability and tolerance of various functional groups.[1] They typically involve the reaction of 2-aminopyridines with nitriles or related starting materials under aerobic conditions.
-
Palladium-catalyzed systems: These are effective for specific transformations, such as the coupling of 2-chloropyridines with hydrazides, followed by cyclization.[2][3]
-
Metal-free oxidative systems: These methods employ oxidizing agents like phenyliodine bis(trifluoroacetate) (PIFA), iodine/potassium iodide (I₂/KI), or chloramine-T to facilitate intramolecular N-N bond formation.[1][4] They offer the advantage of avoiding transition metal contamination in the final product.
-
Catalyst-free microwave-assisted synthesis: This modern approach can offer rapid reaction times and high yields without the need for a catalyst, presenting an environmentally friendly option.[5][6]
Q2: How do I choose the best catalyst for my specific triazolo[1,5-a]pyridine synthesis?
A2: The optimal catalyst depends on several factors, including the starting materials, desired substitution pattern on the product, and laboratory equipment availability. The following decision-making workflow can guide your selection:
Q3: What are the typical reaction conditions for a copper-catalyzed synthesis?
A3: A common procedure involves heating a mixture of a 2-aminopyridine derivative and a nitrile in a suitable solvent (e.g., toluene, DMF) in the presence of a copper catalyst (e.g., 5-20 mol%) under an air atmosphere. Reaction temperatures typically range from 80 to 120 °C, with reaction times varying from a few hours to 24 hours.
Q4: Can I perform this synthesis without a metal catalyst?
A4: Yes, several metal-free methods are available. One approach is the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which often proceeds at room temperature with short reaction times and high yields.[1][4] Additionally, microwave-assisted synthesis from enaminonitriles and benzohydrazides can be performed without any catalyst or additive.[5][6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | - Ensure the use of a high-purity copper salt. - For Cu(I) catalysts, which can oxidize, consider using fresh catalyst or adding a reducing agent like sodium ascorbate. - If using a heterogeneous copper catalyst, verify its activity and consider regeneration if possible.[7] |
| Sub-optimal Reaction Conditions | - Temperature: Gradually increase the reaction temperature in increments of 10 °C. Be mindful of potential substrate or product decomposition at higher temperatures. - Solvent: Screen different solvents. For instance, in some copper-catalyzed reactions, ethyl acetate has been shown to dramatically promote the desired transformation.[8] - Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can result in side product formation. |
| Poor Quality of Reagents | - Use high-purity, dry solvents and reagents. - If starting from 2-aminopyridine, ensure it is free of impurities. |
| Inappropriate Stoichiometry | - Optimize the ratio of the reactants. A slight excess of one reactant (e.g., 1.1-1.2 equivalents) may improve the yield. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Competing Reaction Pathways | - Lower Temperature: Running the reaction at a lower temperature may favor the desired reaction pathway over competing ones. - Change Catalyst: A different catalyst or ligand may offer higher selectivity for the desired product. |
| Decomposition of Starting Material or Product | - Milder Conditions: If decomposition is suspected, switch to a milder catalytic system (e.g., a metal-free oxidant at room temperature if applicable) or reduce the reaction temperature and time. |
| Oxidation of Sensitive Functional Groups | - If your substrate contains functional groups sensitive to oxidation in an aerobic copper-catalyzed system, consider switching to a metal-free oxidative cyclization under more controlled conditions or a catalyst-free approach. |
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for different catalytic systems for the synthesis of triazolo[1,5-a]pyridines.
Table 1: Comparison of Catalytic Systems
| Catalyst/Reagent | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuBr | 2-Aminopyridine, Nitrile | Toluene | 120 | 24 | 70-90 | [1] |
| Cu(OAc)₂ | 2-Pyridine Ketone Hydrazone | Ethyl Acetate | RT | 12 | up to 95 | [8] |
| PIFA | N-(pyridin-2-yl)benzimidamide | HFIP | RT | 0.5-2 | up to 96 | [4] |
| I₂/KI | N-Aryl Amidine | DMSO | 100 | 3-5 | 75-92 | [1] |
| None (Microwave) | Enaminonitrile, Benzohydrazide | Toluene | 140 | 0.25 | up to 92 | [5][9] |
| Pd(OAc)₂ | 2-Chloropyridine, Hydrazide | DMF | 80 | 32 | 37-48 | [2] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis from 2-Aminopyridine and Nitrile
This protocol is a general guideline for the copper-catalyzed synthesis of 2-substituted-[5][9][10]triazolo[1,5-a]pyridines.
Protocol 2: PIFA-Mediated Metal-Free Synthesis
This protocol describes the synthesis of 2-substituted-[5][9][10]triazolo[1,5-a]pyridines via intramolecular oxidative N-N bond formation.
-
Dissolve Substrate: In a round-bottom flask, dissolve N-(pyridin-2-yl)benzimidamide (1.0 equivalent) in hexafluoroisopropanol (HFIP).
-
Add Oxidant: To the stirred solution, add phenyliodine bis(trifluoroacetate) (PIFA) (1.1 equivalents) portion-wise at room temperature.
-
Reaction: Continue stirring at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired triazolo[1,5-a]pyridine.[4]
Protocol 3: Catalyst-Free Microwave-Assisted Synthesis
This protocol outlines a rapid and environmentally friendly method for the synthesis of triazolo[1,5-a]pyridines.[5][9]
-
Combine Reagents: In a microwave-safe reaction vial, combine the enaminonitrile (1.0 equivalent) and the corresponding benzohydrazide (2.0 equivalents) in toluene.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 140 °C for 15 minutes.
-
Cooling and Purification: After the reaction is complete, cool the vial to room temperature. The reaction mixture can often be directly purified by silica gel column chromatography to yield the pure product.
References
- 1. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PhI(OCOCF3)2-Mediated Intramolecular Oxidative N-N Bond Formation: Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Regioselectivity in Bohlmann-Rahtz Pyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Bohlmann-Rahtz pyridine synthesis. The focus is on understanding and managing the regioselectivity of this versatile reaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected regiochemical outcome of the Bohlmann-Rahtz pyridine synthesis?
The Bohlmann-Rahtz synthesis is well-regarded for its high degree of regioselectivity. In the majority of cases, the reaction between an enamine and an ethynylketone proceeds to form a 2,3,6-trisubstituted pyridine .[1][2][3] This outcome is the result of a specific reaction mechanism involving the nucleophilic attack of the enamine's α-carbon on the β-carbon of the ethynylketone, followed by cyclization and dehydration.
Q2: Can I obtain the alternative 2,3,4-trisubstituted pyridine regioisomer?
While the formation of 2,3,6-trisubstituted pyridines is predominant, the potential for forming 2,3,4-trisubstituted isomers exists, particularly when using unsymmetrically substituted starting materials. However, established protocols to selectively synthesize the 2,3,4-isomer via the Bohlmann-Rahtz reaction are not well-documented in the literature. The formation of mixtures of regioisomers has been noted when using unsymmetrical acetylenes.
Q3: What are the key factors that influence the regioselectivity of the reaction?
The regioselectivity of the Bohlmann-Rahtz synthesis is primarily governed by a combination of steric and electronic factors in both the enamine and the ethynylketone.
-
Steric Hindrance: The reaction is sensitive to steric bulk. The nucleophilic attack of the enamine is more likely to occur at the less sterically hindered electrophilic carbon of the ethynylketone.
-
Electronic Effects: The electronic properties of the substituents on both reactants can influence the electron density at the reacting centers, thereby directing the nucleophilic attack. Electron-withdrawing groups on the enamine can affect its nucleophilicity.
Q4: How does the choice of catalyst affect the reaction?
The use of acid catalysts, both Brønsted and Lewis acids, is a common modification to the original Bohlmann-Rahtz procedure. These catalysts primarily serve to lower the reaction temperature required for the cyclodehydration step.[1][2] While they significantly improve the efficiency and practicality of the synthesis, their direct influence on altering the inherent regioselectivity of the initial Michael addition is not extensively reported. It is assumed that coordination by the catalyst accelerates the Michael addition, isomerization, and cyclodehydration steps.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Formation of a mixture of regioisomers | Use of an unsymmetrically substituted ethynylketone or enamine. | - If possible, select starting materials that are symmetrical to avoid ambiguity in the reaction outcome.- Carefully analyze the steric and electronic properties of your substrates. A more sterically hindered substituent on the alkyne may lead to a loss of selectivity.- Consider alternative synthetic routes if the desired regioisomer is the minor product and separation is challenging. |
| Low or no yield of the desired pyridine product | - Decomposition of starting materials, especially acid-sensitive enamines.- The reaction temperature is too low for the cyclodehydration step in the absence of a catalyst.- The catalyst is not suitable for the specific substrates. | - For acid-sensitive enamines (e.g., those with tert-butyl ester or cyano groups), consider using milder catalysts like Amberlyst-15 ion exchange resin.[2]- If running the traditional two-step synthesis, ensure the cyclodehydration is conducted at a sufficiently high temperature (typically 120-160 °C).- For the one-pot procedure, employ a Brønsted acid (e.g., acetic acid) or a Lewis acid catalyst (e.g., Yb(OTf)₃ or ZnBr₂) to facilitate the reaction at a lower temperature.[1][2] |
| In situ generation of enamine is inefficient | The conditions for the three-component reaction are not optimal. | - When generating the enamine in situ using ammonium acetate, ensure the reaction conditions are suitable for both enamine formation and the subsequent Bohlmann-Rahtz reaction.- For acid-sensitive substrates, milder, acid-free conditions with ethanol as the solvent have been shown to be effective.[2] |
Experimental Protocols
Key Experiment 1: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis
This protocol is a modification of the classical Bohlmann-Rahtz synthesis that allows for a more efficient, single-step procedure at a lower temperature.
Materials:
-
Enamine (e.g., ethyl β-aminocrotonate)
-
Ethynylketone (e.g., 1-phenyl-2-propyn-1-one)
-
Toluene
-
Acetic Acid
-
Saturated aqueous NaHCO₃ solution
-
CH₂Cl₂
-
MgSO₄
Procedure:
-
To a solution of the enamine (1.0 equiv) in a 5:1 mixture of toluene and acetic acid, add the ethynylketone (1.0-1.2 equiv).
-
Stir the reaction mixture at 50 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3,6-trisubstituted pyridine.
Key Experiment 2: Three-Component Bohlmann-Rahtz Synthesis with In Situ Enamine Generation
Materials:
-
β-ketoester (e.g., ethyl acetoacetate)
-
Ammonium acetate
-
Ethynylketone (e.g., but-3-yn-2-one)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester (1.0 equiv) and ammonium acetate (1.1 equiv) in ethanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the enamine.
-
Add the ethynylketone (1.0 equiv) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualizations
References
Validation & Comparative
Interpreting NMR and Mass Spectrometry Data of Triazolopyridines: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural elucidation of novel compounds is paramount. Triazolopyridines, a class of nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry due to their diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for characterizing these molecules. This guide provides a comparative overview of the interpretation of NMR and MS data for various triazolopyridine derivatives, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shift (δ), coupling constant (J), and multiplicity of signals in ¹H and ¹³C NMR spectra are crucial for determining the substitution pattern and isomeric form of triazolopyridines.
1.1. Comparative ¹H NMR Data for Substituted Triazolopyridines
The position and nature of substituents significantly influence the chemical shifts of the protons on the triazolopyridine core. Electron-donating groups (EDGs) generally cause upfield shifts (lower δ values), while electron-withdrawing groups (EWGs) lead to downfield shifts (higher δ values).
| Compound/Substituent | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | H-8 (ppm) | Other Protons (ppm) | J values (Hz) | Reference |
| [1][2][3]Triazolo[1,5-a]pyridine | ~8.60 (d) | ~7.40 (t) | ~7.80 (t) | ~8.00 (d) | - | J₅,₆ ≈ 7.0, J₆,₇ ≈ 7.0, J₇,₈ ≈ 9.0 | General |
| 2-phenyl-7-methyl | 8.54 (d) | 7.25 (dd) | - | 7.79 (s) | 8.25-8.23 (m, 2H, Ar-H), 7.55-7.48 (m, 3H, Ar-H), 2.51 (s, 3H, CH₃) | J₅,₆ = 7.2 | [1] |
| 2-(4-methoxyphenyl)-7-methyl | 8.52 (d) | 7.22 (dd) | - | 7.74 (s) | 8.16 (d, 2H, Ar-H), 7.06 (d, 2H, Ar-H), 3.88 (s, 3H, OCH₃), 2.50 (s, 3H, CH₃) | J₅,₆ = 7.2, J(Ar) = 8.8 | [1] |
| [1][2][3]Triazolo[4,3-a]pyridine | ~8.10 (d) | ~6.90 (t) | ~7.30 (t) | ~7.80 (d) | - | J₅,₆ ≈ 7.0, J₆,₇ ≈ 7.0, J₇,₈ ≈ 9.0 | General |
| 3-(p-tolyl) | 7.84 (d) | 7.42 (d) | 7.38-7.32 (m) | 7.53-7.48 (m) | 7.69 (d, 2H, Ar-H), 2.40 (s, 3H, CH₃) | J(Ar) = 8.2 | [3] |
| 3-(2-methoxyphenyl) | 7.69-7.63 (m) | 7.40-7.34 (m) | 7.21-7.15 (m) | 6.85-6.82 (m) | 7.52-7.45 (m, 2H, Ar-H), 7.09-7.05 (m, 1H, Ar-H), 3.66 (s, 3H, OCH₃) | - | [3] |
1.2. Comparative ¹³C NMR Data for Substituted Triazolopyridines
The ¹³C NMR chemical shifts are also sensitive to the electronic environment of the carbon atoms. Carbons attached to nitrogen atoms in the heterocyclic rings typically resonate at lower field.
| Compound/Substituent | C-2/3 | C-5 | C-6 | C-7 | C-8 | C-8a | Other Carbons (ppm) | Reference |
| [1][2][3]Triazolo[1,5-a]pyridine | C-2: ~162 | ~128 | ~118 | ~132 | ~113 | ~150 | - | General |
| 2-phenyl-7-methyl | 166.0 | 128.9 | 117.8 | 140.8 | 112.9 | 151.7 | 130.8, 129.5, 129.0, 127.1 (Ar-C), 18.4 (CH₃) | [1] |
| 2-(4-methoxyphenyl)-7-methyl | 165.9 | 128.7 | 117.6 | 140.6 | 112.8 | 151.7 | 161.3, 128.6, 123.3, 114.5 (Ar-C), 55.5 (OCH₃), 18.4 (CH₃) | [1] |
| [1][2][3]Triazolo[4,3-a]pyridine | C-3: ~150 | ~125 | ~116 | ~129 | ~113 | ~148 | - | General |
| 3-(p-tolyl) | 165.7 | 129.6 | 129.2 | 128.8 | 127.1 | 144.1 | 151.4, 139.3, 131.1, 21.0 (Ar-C, CH₃) | [3] |
| 3-(2-methoxyphenyl) | 165.7 | 131.1 | 130.7 | 128.6 | 127.0 | 144.2 | 157.1, 150.7, 122.1, 120.3, 112.8, 111.7, 55.5 (Ar-C, OCH₃) | [3] |
1.3. Experimental Protocol for NMR Analysis
A representative protocol for acquiring NMR spectra of a triazolopyridine derivative is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified triazolopyridine compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[1][2][3]
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).[1]
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
2.1. Comparative Mass Spectrometry Data for Triazolopyridines
The ionization method significantly influences the observed mass spectrum. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information. Electrospray Ionization (ESI) is a softer technique, typically showing a prominent molecular ion peak, which is useful for confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition.[2][4]
| Compound/Substituent | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| [1][2][3]Triazolo[1,5-a]pyridine | EI | 119 | 92 ([M-HCN]⁺), 65 | General |
| 2-(p-tolyl)-[1][2][3]triazolo[1,5-a]pyridine | ESI-HRMS | 374.16119 [M+H]⁺ | - | [3] |
| 2-(o-tolyl)-[1][2][3]triazolo[1,5-a]pyridine | ESI-HRMS | 374.16116 [M+H]⁺ | - | [3] |
| [1][2][3]Triazolo[4,3-a]pyridine | EI | 119 | 91 ([M-N₂]⁺), 64 | General |
| 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine | GC-MS | 154 | 126, 99, 73 | [5] |
| 6-(4-methoxyphenyl)-8-phenyl-3-thioxo-pyrido[2,3-d][1][2][3]triazolo[4,3-a]pyrimidin-5-one | EI | Not observed | 369 ([M-S]⁺) | [6] |
2.2. Common Fragmentation Pathways
The fragmentation of the triazolopyridine ring system is dependent on the isomer and the nature of the substituents.
-
[1][2][3]Triazolo[1,5-a]pyridines: Under EI conditions, a common fragmentation pathway involves the loss of a molecule of hydrogen cyanide (HCN) from the triazole ring.
-
[1][2][3]Triazolo[4,3-a]pyridines: These isomers often exhibit a characteristic loss of a nitrogen molecule (N₂) from the triazole ring.[7]
-
Substituent Fragmentation: Substituents on the triazolopyridine core will also fragment according to their chemical nature, providing further structural clues. For example, the loss of radicals such as methyl (•CH₃) or ethoxy (•OCH₂CH₃) is commonly observed.[8]
2.3. Experimental Protocol for Mass Spectrometry Analysis
A general protocol for LC-MS/MS analysis of triazolopyridines is outlined below:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatography (LC):
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is frequently used for these nitrogen-containing compounds.[3][9]
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap or TOF) can be used.[4][10]
-
Data Acquisition: For structural confirmation, full scan MS data is acquired. For fragmentation analysis, tandem MS (MS/MS) experiments are performed by selecting the molecular ion as the precursor and subjecting it to collision-induced dissociation (CID).[4][11]
-
Visualizing the Analytical Workflow
The process of interpreting spectral data can be visualized as a logical workflow.
Caption: Workflow for NMR and MS data interpretation.
Alternative Analytical Techniques
While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information:
-
X-ray Crystallography: Provides the definitive, unambiguous three-dimensional structure of a crystalline compound.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups (e.g., C=O, N-H, C-Cl).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and can be used for quantitative analysis.[12]
-
High-Performance Liquid Chromatography (HPLC): Primarily a separation technique, but when coupled with detectors like UV-Vis or MS, it is invaluable for purity assessment and quantitative analysis.[9]
The choice of analytical technique depends on the specific information required, the nature of the sample, and the available instrumentation. A combination of these techniques is often employed for the comprehensive characterization of novel triazolopyridine derivatives.
References
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Developments in high-resolution mass spectrometric analyses of new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Synthesis and Spectral Characterization of Novel Pyridotriazolo-, Pyridothiazolo-, Pyridotetrazolopyrimidines and Pyridopyrimidotriazepine Derivatives for Potential Pharmacological Activities [article.sapub.org]
- 7. benchchem.com [benchchem.com]
- 8. article.sapub.org [article.sapub.org]
- 9. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 10. Reviewing High-Resolution Mass Spectrometry in Toxicology [thermofisher.com]
- 11. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triazolo[1,5-a]pyridin-2-amine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent and selective inhibitors against various protein kinases. This guide provides a comparative study of three prominent triazolo[1,5-a]pyridin-2-amine derivatives—CEP-33779, CZC24758, and EW-7197—which target Janus kinase 2 (JAK2), phosphoinositide 3-kinase gamma (PI3Kγ), and activin receptor-like kinase 5 (ALK5), respectively. We present a side-by-side comparison of their inhibitory activities with other known kinase inhibitors, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of the selected triazolo[1,5-a]pyridine derivatives against their primary kinase targets, benchmarked against other well-established inhibitors.
Table 1: Comparison of JAK2 Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference Compound(s) | IC50 (nM) |
| CEP-33779 | JAK2 | 1.8 | Ruxolitinib | 3.3 |
| Fedratinib | 3 | |||
| JAK1 | >72 | Ruxolitinib | 2.8 | |
| JAK3 | >1000 | Fedratinib | - | |
| TYK2 | >1000 |
Table 2: Comparison of PI3Kγ Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference Compound(s) | IC50 (nM) |
| CZC24758 | PI3Kγ | 2.5 | Idelalisib (PI3Kδ selective) | 820 |
| PI3Kα | 76 | Duvelisib (PI3Kδ/γ) | 27 (γ), 2.5 (δ) | |
| PI3Kβ | 163 | |||
| PI3Kδ | 29 |
Table 3: Comparison of ALK5 Inhibitors
| Compound | Target Kinase | IC50 (µM) | Reference Compound(s) | IC50 (µM) |
| EW-7197 | ALK5 | 0.013 | Galunisertib | 0.01 |
| p38α | >10 | RepSox | 0.023 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to be representative and may require optimization for specific laboratory conditions.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is suitable for determining the IC50 values of kinase inhibitors by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant human kinase (e.g., JAK2, PI3Kγ, ALK5)
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., triazolo[1,5-a]pyridin-2-amine derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate Kinase Reaction: Add 5 µL of the substrate/ATP mixture to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Cellular Luciferase Reporter Assay for Kinase Inhibition
This assay measures the inhibition of a specific signaling pathway in a cellular context by quantifying the expression of a reporter gene (luciferase) driven by a promoter that is responsive to the pathway.
Materials:
-
Human cell line stably transfected with a luciferase reporter construct (e.g., HaCaT cells with a TGF-β responsive reporter for ALK5).
-
Cell culture medium and supplements.
-
Test compound.
-
Stimulating ligand (e.g., TGF-β1 for ALK5).
-
Luciferase Assay System (e.g., Promega).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Pathway Stimulation: Add the appropriate stimulating ligand to the wells to activate the signaling pathway of interest.
-
Incubate the plate for a predetermined time (e.g., 6-24 hours) to allow for reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and plot the normalized activity against the inhibitor concentration to determine the IC50 value.[2][3][4][5]
Mandatory Visualization: Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the discussed triazolo[1,5-a]pyridin-2-amine derivatives.
Caption: JAK-STAT Signaling Pathway Inhibition.
Caption: PI3K-Akt Signaling Pathway Inhibition.
Caption: TGF-β Signaling Pathway Inhibition.
References
A Comparative Guide to Triazolo[1,5-a]pyridin-2-amine Analogs as Selective JAK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of triazolo[1,5-a]pyridin-2-amine derivatives, specifically focusing on the potent and selective JAK2 inhibitor, CEP-33779. The performance of this compound is objectively compared with other established JAK2 inhibitors: Ruxolitinib, Fedratinib, Momelotinib, and Pacritinib. This comparison is supported by experimental data from biochemical and cellular assays to facilitate informed decisions in drug discovery and development projects targeting the JAK/STAT pathway.
Executive Summary
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signaling of various cytokines and growth factors crucial for hematopoiesis and immune responses. Dysregulation of the JAK2 signaling pathway is a key driver in myeloproliferative neoplasms (MPNs). The triazolo[1,5-a]pyridine scaffold has emerged as a promising chemical starting point for the development of selective JAK2 inhibitors. CEP-33779, a notable example from this class, demonstrates high potency and selectivity for JAK2 over other JAK family members. This guide presents a comparative analysis of its inhibitory profile against other clinically relevant JAK2 inhibitors, highlighting its potential as a valuable tool for research and therapeutic development.
Comparative Analysis of JAK2 Inhibitors
The inhibitory activity of CEP-33779 and comparator compounds against the four members of the JAK family was assessed in biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of potency and selectivity.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK2 Selectivity over JAK1 | JAK2 Selectivity over JAK3 | Source(s) |
| CEP-33779 | >72 | 1.8 | >1000 | >1500 | >40-fold | >555-fold | [1][2][3][4] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | 0.85-fold | 153-fold | [5][6][7] |
| Fedratinib | 105 | 3 | 405 | 1002 | 35-fold | 135-fold | [4][8][9] |
| Momelotinib | 11 | 18 | 160 | - | 1.6-fold | 8.9-fold | [5][10] |
| Pacritinib | >1000 | 23 | - | - | >43-fold | - | [4][5][11] |
Note: A higher selectivity fold indicates greater specificity for JAK2 over other JAK family members. Some data points for TYK2 and JAK3 for Momelotinib and Pacritinib were not consistently available in the reviewed literature.
Kinome-Wide Selectivity Profile
Beyond the JAK family, understanding the broader kinase selectivity profile is crucial for predicting potential off-target effects.
CEP-33779 was evaluated against a panel of 402 kinases and demonstrated high selectivity. At a concentration of 1 µM, only 9% of the kinases were inhibited by more than 90%, and a mere 1% were inhibited by over 99%, indicating a very clean off-target profile.[1]
Ruxolitinib , being a potent JAK1/JAK2 inhibitor, shows less selectivity within the JAK family.[5][7] It also exhibits some off-target activity against other kinases like ROCK1 and ROCK2.[7]
Fedratinib is highly selective for JAK2, with a 35-fold and 334-fold greater selectivity against JAK1 and JAK3, respectively.[8][9] It also shows inhibitory activity against FLT3.[8]
Momelotinib inhibits JAK1 and JAK2 with similar potency and is also known to inhibit Activin A receptor type 1 (ACVR1).[12]
Pacritinib is a dual inhibitor of JAK2 and FMS-like tyrosine kinase 3 (FLT3) and notably lacks significant activity against JAK1.[5][11] A kinome-wide analysis of 439 kinases confirmed its potent inhibition of JAK2 and FLT3, along with other kinases like CSF1R and IRAK1, at nanomolar concentrations.[8]
Experimental Protocols
In Vitro Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a common method for determining the IC50 value of an inhibitor against a specific kinase.
Principle: The assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a higher luminescent signal indicates kinase inhibition.
Materials:
-
JAK2 enzyme (recombinant)
-
Kinase substrate peptide (e.g., a poly-GT peptide)
-
ATP
-
Assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)
-
Test compound (e.g., CEP-33779) and DMSO for dilution
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 µM).
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds and DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, JAK2 enzyme, and the peptide substrate at their optimized concentrations.
-
Initiate Reaction: Dispense the kinase reaction mixture into each well of the assay plate. Include "no enzyme" controls for background luminescence.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add the ATP detection reagent to all wells. This reagent stops the kinase reaction and initiates the luminescent signal generation.
-
Data Acquisition: After a brief incubation to stabilize the signal (e.g., 10 minutes), measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cellular Phospho-STAT5 (pSTAT5) Assay (Flow Cytometry-based)
This protocol measures the ability of an inhibitor to block JAK2-mediated STAT5 phosphorylation in a cellular context.
Principle: Cells dependent on the JAK2/STAT5 pathway are stimulated with a cytokine to induce STAT5 phosphorylation. The cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of STAT5. The level of pSTAT5 is quantified by flow cytometry.
Materials:
-
Human erythroleukemia (HEL) cell line (constitutively active JAK2/STAT5) or other cytokine-dependent cell line (e.g., TF-1)
-
Cell culture medium and supplements
-
Cytokine for stimulation (e.g., Erythropoietin (EPO) for TF-1 cells)
-
Test compound (e.g., CEP-33779)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 90% ice-cold methanol)
-
Fluorophore-conjugated anti-phospho-STAT5 (pY694) antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture the cells according to standard protocols. Seed the cells in a 96-well plate and treat with serial dilutions of the test compound or DMSO (vehicle control) for a specified period (e.g., 1-2 hours).
-
Cytokine Stimulation: If using a cytokine-dependent cell line, stimulate the cells with an appropriate cytokine (e.g., EPO) for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation. For HEL cells, which have constitutive activation, this step is not necessary.
-
Fixation: After stimulation, fix the cells by adding fixation buffer and incubating at room temperature for 10-15 minutes.
-
Permeabilization: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in ice-cold permeabilization buffer. Incubate on ice for at least 30 minutes.
-
Staining: Wash the cells with PBS containing a small amount of bovine serum albumin (BSA). Resuspend the cells in the staining buffer containing the anti-pSTAT5 antibody and incubate in the dark at room temperature for 30-60 minutes.
-
Data Acquisition: Wash the cells to remove unbound antibody and resuspend in PBS. Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the pSTAT5 signal in thousands of individual cells per sample.
-
Data Analysis: Determine the median fluorescence intensity (MFI) of the pSTAT5 signal for each treatment condition. Calculate the percent inhibition of pSTAT5 relative to the stimulated vehicle control and determine the IC50 value.
Visualizations
Caption: The JAK-STAT signaling pathway and the point of inhibition by triazolo[1,5-a]pyridin-2-amine analogs.
Caption: A typical experimental workflow for the validation of a selective JAK2 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. fedratinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profile of pacritinib and its potential in the treatment of hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Long-term safety analyses of momelotinib in patients with myelofibrosis [mpn-hub.com]
Comparative Guide to the Structure-Activity Relationship of Triazolo[1,5-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of triazolo[1,5-a]pyridine and its closely related triazolo[1,5-a]pyrimidine analogs, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is supported by experimental data from various studies, detailed experimental protocols, and visualizations of relevant biological pathways.
Anticancer Activity: Targeting Tubulin and Kinase Pathways
Triazolo[1,5-a]pyrimidine derivatives have emerged as a prominent class of anticancer agents, with several studies elucidating the key structural features required for their potent cytotoxic effects. The primary mechanisms of action for these compounds involve the inhibition of tubulin polymerization and the modulation of critical signaling kinases.
A clear structure-activity relationship has been established for a series of[1][2][3]triazolo[1,5-a]pyrimidines that act as tubulin polymerization inhibitors.[1][2] These compounds exhibit a unique mechanism, promoting tubulin polymerization but not competing with paclitaxel; instead, they inhibit the binding of vinca alkaloids to tubulin.[1][2]
Key SAR findings for antitubulin[1][2][3]triazolo[1,5-a]pyrimidines include:
-
Position 5: A (1S)-2,2,2-trifluoro-1-methylethylamino or an achiral 2,2,2-trifluoroethylamino group is crucial for high potency.[2]
-
Position 6: A phenyl ring with fluoro atoms at both ortho positions is necessary for optimal activity.[2]
-
Para-position of the phenyl ring: An oxygen linkage followed by a three-methylene unit and a terminal alkylamino or hydroxy group leads to the best activity.[2]
Another avenue of anticancer activity for this scaffold is the inhibition of various protein kinases involved in cancer cell proliferation and survival. Certain derivatives have been identified as multi-kinase inhibitors, targeting EGFR, VEGFR2, TrkA, and CDK2. Furthermore, some[1][2][3]triazolo[1,5-a]pyrimidine indole derivatives have been shown to suppress the ERK signaling pathway, leading to apoptosis and cell cycle arrest in cancer cells.[3]
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative triazolo[1,5-a]pyrimidine derivatives against various human cancer cell lines.
| Compound ID | Modifications | Target(s) | Cell Line | IC50 (µM) | Reference |
| H12 | Indole derivative | ERK Pathway | MGC-803 | 9.47 | [3] |
| HCT-116 | 9.58 | [3] | |||
| MCF-7 | 13.1 | [3] | |||
| Compound 3 | Phenyl-substituted | Tubulin Polymerization | T47D | 3.49 | [3] |
| HCT29 | 0.24 | [3] | |||
| A549 | 6.05 | [3] | |||
| Compound 4 | Phenyl-substituted | LSD1/KDM1A | MGC-803 | 2.1 | [3] |
| PC9 | 12.4 | [3] | |||
| Compound 5 | Phenyl-substituted | CDK2 | - | 0.12 | [3] |
| Compound 26 | 3,4,5-trimethoxyphenyl | Tubulin Polymerization | HeLa | 0.75 | [4] |
| A549 | 1.02 | [4] | |||
| Compound 28 | 3,4,5-trimethoxyphenyl | Tubulin Polymerization | - | 9.90 (tubulin) | [4] |
| Compound 6i | Phenyl-substituted | Apoptosis Induction | MGC-803 | 0.96 | [5] |
| Compound 1c | Pyridinylpyridine | AKT | HCT-116, U-87 MG, MCF-7 | Potent (exact values not specified) | [6] |
| Compound 2d | Pyridinylpyridine | AKT | HCT-116, U-87 MG, MCF-7 | Potent (exact values not specified) | [6] |
Antimicrobial Activity: Targeting Bacterial Essential Enzymes
Triazolo[1,5-a]pyrimidine derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[7][8] The proposed mechanisms of action for their antibacterial effects include the inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR).[7]
A preliminary SAR analysis of 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives revealed that substitutions on the phenyl ring attached to the quinazolinone moiety influence the antibacterial efficacy.[9] For instance, compounds with electron-withdrawing groups at the para-position of the phenyl ring showed enhanced activity against Xanthomonas oryzae pv. oryzae.[9]
Quantitative Analysis of Antimicrobial Activity
The table below presents the antimicrobial activity of selected triazolo[1,5-a]pyrimidine derivatives.
| Compound ID | Modifications | Target Organism | MIC/EC50 (µg/mL) | Reference |
| 8m | Quinazolinone derivative | Xanthomonas oryzae pv. oryzae | 69.0 (EC50) | [9] |
| Xanthomonas axonopodis pv. citri | 71.5 (EC50) | [9] | ||
| 8n | Quinazolinone derivative | Xanthomonas oryzae pv. oryzae | 53.3 (EC50) | [9] |
| 8o | Quinazolinone derivative | Xanthomonas oryzae pv. oryzae | 58.9 (EC50) | [9] |
| 9d | Phenyl-substituted | Bacillus subtilis | 16-102 µM (MIC) | [7] |
| Staphylococcus aureus | 16-102 µM (MIC) | [7] | ||
| Escherichia coli | 16-102 µM (MIC) | [7] | ||
| Pseudomonas aeruginosa | 16-102 µM (MIC) | [7] | ||
| Aspergillus flavus | 15.50-26.30 µM (MIC) | [7] | ||
| Candida albicans | 15.50-26.30 µM (MIC) | [7] | ||
| 9n | Phenyl-substituted | Bacillus subtilis | 16-102 µM (MIC) | [7] |
| Staphylococcus aureus | 16-102 µM (MIC) | [7] | ||
| Escherichia coli | 16-102 µM (MIC) | [7] | ||
| Pseudomonas aeruginosa | 16-102 µM (MIC) | [7] | ||
| Aspergillus flavus | 15.50-26.30 µM (MIC) | [7] | ||
| Candida albicans | 15.50-26.30 µM (MIC) | [7] | ||
| 9o | Phenyl-substituted | Bacillus subtilis | 16-102 µM (MIC) | [7] |
| Staphylococcus aureus | 16-102 µM (MIC) | [7] | ||
| Escherichia coli | 16-102 µM (MIC) | [7] | ||
| Pseudomonas aeruginosa | 16-102 µM (MIC) | [7] | ||
| Aspergillus flavus | 15.50-26.30 µM (MIC) | [7] | ||
| Candida albicans | 15.50-26.30 µM (MIC) | [7] | ||
| 9p | Phenyl-substituted | Bacillus subtilis | 16-102 µM (MIC) | [7] |
| Staphylococcus aureus | 16-102 µM (MIC) | [7] | ||
| Escherichia coli | 16-102 µM (MIC) | [7] | ||
| Pseudomonas aeruginosa | 16-102 µM (MIC) | [7] | ||
| Aspergillus flavus | 15.50-26.30 µM (MIC) | [7] | ||
| Candida albicans | 15.50-26.30 µM (MIC) | [7] |
Anti-inflammatory Activity
Certain triazolo[1,5-a]pyridine and their fused ring systems have demonstrated significant anti-inflammatory properties in vivo, with efficacy comparable to the standard drug indomethacin.[10] The anti-inflammatory effects of some ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been attributed to the inhibition of cyclooxygenase-2 (COX-2).[11] Additionally, some pyridinylpyridine derivatives of the triazolo[1,5-a]pyridine scaffold have shown significant inhibition of nitric oxide production in LPS-stimulated macrophages, with IC50 values in the micromolar range.[12]
Quantitative Analysis of Anti-inflammatory Activity
| Compound ID | Modifications | Assay | IC50 (µM) | Reference |
| 7a | Pyridinylpyridine | Nitric Oxide Inhibition | 76.6 | [12] |
| 7f | Pyridinylpyridine | Nitric Oxide Inhibition | 96.8 | [12] |
| 9a | Pyridinylpyrimidine | Nitric Oxide Inhibition | 83.1 | [12] |
| 9d | Pyridinylpyrimidine | Nitric Oxide Inhibition | 88.7 | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.
Caption: General experimental workflow for SAR studies.
Caption: Inhibition of the ERK signaling pathway.
Caption: Modulation of the STING signaling pathway.
Experimental Protocols
In Vitro Antiproliferative Activity (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of triazolo[1,5-a]pyridine derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MGC-803, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Triazolo[1,5-a]pyridine derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Triazolo[1,5-a]pyridine derivatives (dissolved in a suitable solvent)
-
96-well microplates
-
Standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
Prepare a serial two-fold dilution of the test compounds and the standard antibiotic in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microplate.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Tubulin Polymerization Assay
This assay is used to assess the effect of the compounds on the polymerization of tubulin.
Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)
-
GTP solution
-
Test compounds and control inhibitors (e.g., paclitaxel, colchicine)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin protein in polymerization buffer on ice.
-
Add the test compound or control to the reaction mixture.
-
Initiate polymerization by adding GTP and incubating the mixture at 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.
-
Analyze the polymerization curves to determine the inhibitory or enhancing effect of the compounds.
This guide provides a foundational understanding of the SAR of triazolo[1,5-a]pyridine derivatives. Further research and development focusing on optimizing the lead compounds identified in these studies could lead to the discovery of novel and effective therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, crystal structure and in vitro antimicrobial activity of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and evaluation of ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Novel Triazolo[1,5-a]pyridine Analogs
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications. This guide provides a comparative analysis of the efficacy of different triazolo[1,5-a]pyridine and related triazolo[1,5-a]pyrimidine analogs, drawing upon recent experimental data. The comparisons focus on their applications as α-glucosidase inhibitors for diabetes management and as anticancer agents targeting various signaling pathways.
Triazolo[1,5-a]pyridine Analogs as α-Glucosidase Inhibitors
A recent study has explored a series of 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles (15a–15v) as potent inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism.[2] Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes mellitus. The efficacy of these analogs was compared against acarbose, a standard α-glucosidase inhibitor.
Data Presentation: α-Glucosidase Inhibitory Activity
| Compound | IC50 (µM)[2] | Fold Improvement vs. Acarbose |
| Acarbose (Reference) | 750.00 ± 0.56 | 1x |
| 15j | 6.60 ± 0.09 | ~114x |
| 15a-15i, 15k-15v | 6.60 - 75.63 | Up to ~114x |
Note: The full range of IC50 values for all 22 compounds (15a-15v) spanned from 6.60 ± 0.09 µM to 75.63 ± 0.44 µM, all demonstrating significantly greater potency than the reference drug, acarbose.
Experimental Protocols: α-Glucosidase Inhibition Assay [2]
The in vitro α-glucosidase inhibitory activity was determined spectrophotometrically. The assay mixture contained 10 µL of the test compound (at various concentrations), 20 µL of α-glucosidase from Saccharomyces cerevisiae (0.5 U/mL in 100 mM phosphate buffer, pH 6.8), and 125 µL of phosphate buffer. This mixture was incubated at 37 °C for 15 minutes. Following incubation, 20 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) was added as a substrate, and the mixture was further incubated for 20 minutes at 37 °C. The reaction was terminated by adding 80 µL of 0.2 M sodium carbonate. The absorbance of the released p-nitrophenol was measured at 405 nm. The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, was calculated for each compound.
Signaling Pathway and Experimental Workflow
Triazolo[1,5-a]pyrimidine Analogs as Anticancer Agents
The triazolo[1,5-a]pyrimidine scaffold has also been extensively investigated for its anticancer properties. Different derivatives have been shown to target various cancer-related pathways, including the ERK signaling pathway and the S-phase kinase-associated protein 2 (SKP2).
A series of[1][2][3]triazolo[1,5-a]pyrimidine indole derivatives (H1-H18) were synthesized and evaluated for their antiproliferative activities against several human cancer cell lines.[3] Compound H12 emerged as a particularly potent analog, demonstrating superior activity compared to the standard chemotherapeutic drug 5-fluorouracil (5-Fu).
Data Presentation: Antiproliferative Activity (IC50 in µM)
| Compound | MGC-803 (Gastric)[3] | HCT-116 (Colon)[3] | MCF-7 (Breast)[3] |
| 5-Fu (Reference) | >40 | 30.2 | >40 |
| H12 | 9.47 | 9.58 | 13.1 |
Experimental Protocols: MTT Assay for Antiproliferative Activity [3]
Human cancer cell lines (MGC-803, HCT-116, and MCF-7) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO. The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Signaling Pathway
A novel series of[1][2][3]triazolo[1,5-a]pyrimidine-based small molecules were designed to target SKP2, a protein often overexpressed in cancers that promotes the degradation of tumor suppressors like p21 and p27.[4] Compound E35 was identified as a potent SKP2 inhibitor.
Data Presentation: SKP2 Inhibitory Activity
| Compound | SKP2-Cks1 Binding Inhibition (IC50) | MGC-803 Xenograft Inhibition |
| E35 | Excellent (Specific value not provided in abstract)[4] | Significant tumor growth inhibition[4] |
Experimental Protocols: In Vivo Xenograft Model [4]
Mice bearing MGC-803 xenograft tumors were treated with compound E35. The study reported that E35 showed a significant inhibitory effect on tumor growth without obvious toxicity to the mice, suggesting its potential as a therapeutic agent.[4] Mechanistic studies confirmed that E35 decreased the expression of Skp2 and increased the expression of its substrates, p21 and p27, leading to cell cycle arrest at the S-phase.[4]
Signaling Pathway
Triazolo[1,5-a]pyridine-based JAK2 Inhibitor
In addition to the aforementioned applications, the triazolo[1,5-a]pyridine scaffold has been utilized to develop selective inhibitors of Janus kinase 2 (JAK2), a key target in oncology.[5] The optimization of a series of compounds based on this scaffold led to the discovery of CEP-33779 , a novel, selective, and orally bioavailable JAK2 inhibitor. The development focused on achieving high potency for JAK2 while maintaining selectivity over other JAK family members, such as JAK3, to minimize the risk of immune suppression.[5]
The triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine scaffolds demonstrate remarkable versatility, giving rise to potent and selective inhibitors for a range of therapeutic targets. The analogs discussed herein highlight the successful application of this chemical framework in the development of novel agents for diabetes (α-glucosidase inhibitors) and cancer (ERK, SKP2, and JAK2 inhibitors). The comparative data underscores the significant potential for further optimization and development of triazolo[1,5-a]pyridine-based compounds in modern drug discovery.
References
- 1. Synthesis and biological evaluation of novel steroidal[17,16-d][1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Evaluation of Triazolo[1,5-a]pyridin-2-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. This guide provides a comparative in vitro evaluation of various substituted triazolo[1,5-a]pyridin-2-amine analogs, focusing on their anticancer, Janus kinase 2 (JAK2) inhibitory, and α-glucosidase inhibitory properties. The data presented is compiled from multiple studies to offer a comprehensive overview of the structure-activity relationships (SAR) and therapeutic potential of this compound class.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological activities of selected triazolo[1,5-a]pyridine derivatives from various studies. Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions between different research groups.
Table 1: Anticancer Activity of Triazolo[1,5-a]pyridinylpyridine Derivatives [1]
| Compound | HCT-116 (IC50, µM) | U-87 MG (IC50, µM) | MCF-7 (IC50, µM) |
| 1c | >50 | 11.32 | 1.84 |
| 2d | 1.95 | 3.01 | 1.48 |
| Doxorubicin | 0.28 | 0.87 | 0.11 |
Doxorubicin is a standard chemotherapeutic agent used as a positive control.
Table 2: JAK2 Kinase Inhibitory Activity of Triazolo[1,5-a]pyridine Derivatives
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) |
| CEP-33779 | >40-fold vs JAK2 | 1.8 ± 0.6 | >65-fold vs JAK2 | >800-fold vs JAK2 |
| Ruxolitinib | 3.3 | 2.8 | >400 | - |
CEP-33779 is a notable triazolo[1,5-a]pyridine-based JAK2 inhibitor. Ruxolitinib is an FDA-approved JAK1/JAK2 inhibitor used as a standard for comparison.[2][3]
Table 3: α-Glucosidase Inhibitory Activity of 6-Amino-2,5,7-triaryl-[4][5]triazolo[1,5-a]pyridine-8-carbonitrile Derivatives [4][5]
| Compound | α-Glucosidase (IC50, µM) |
| 15a | 20.32 ± 0.11 |
| 15c | 9.69 ± 0.09 |
| 15j | 6.60 ± 0.09 |
| Acarbose | 750.00 ± 0.56 |
Acarbose is a standard α-glucosidase inhibitor used as a positive control.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Anticancer Activity: MTT Assay[1]
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, U-87 MG, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves.
JAK2 Kinase Inhibition Assay[3]
-
Enzyme and Substrate Preparation: Recombinant human JAK2 enzyme and a suitable substrate (e.g., a biotinylated peptide) are prepared in a kinase reaction buffer.
-
Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the JAK2 enzyme, substrate, and test compound in a 96- or 384-well plate.
-
Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an ELISA-based assay.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
α-Glucosidase Inhibitory Assay[5][6]
-
Enzyme and Substrate Solution: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) are prepared in a phosphate buffer (pH 6.8).
-
Compound Incubation: The test compounds are pre-incubated with the α-glucosidase solution at 37°C for 10 minutes.
-
Reaction Initiation: The reaction is initiated by adding the pNPG solution to the enzyme-compound mixture.
-
Incubation and Termination: The reaction mixture is incubated at 37°C for 20 minutes, and the reaction is terminated by adding a sodium carbonate solution.
-
Absorbance Measurement: The absorbance of the resulting p-nitrophenol is measured at 405 nm.
-
Data Analysis: The percentage of α-glucosidase inhibition is calculated, and the IC50 value is determined from the dose-response curve. Acarbose is typically used as a positive control.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the in vitro evaluation of triazolo[1,5-a]pyridin-2-amine derivatives.
Caption: The JAK/STAT signaling pathway and the point of inhibition by triazolo[1,5-a]pyridine derivatives.
Caption: The PI3K/AKT signaling pathway, a target for some triazolo[1,5-a]pyridine derivatives.
Caption: A general experimental workflow for in vitro evaluation of triazolo[1,5-a]pyridine derivatives.
References
- 1. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A highly selective, orally active inhibitor of Janus kinase 2, CEP-33779, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profiling of Triazolo[1,5-a]pyridin-2-amine-Based Kinase Inhibitors: CEP-33779 vs. Fedratinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profiles of CEP-33779, a triazolo[1,5-a]pyridine derivative, and Fedratinib, a non-triazolopyridine JAK2 inhibitor. The information presented is supported by experimental data to facilitate informed decisions in drug discovery and development projects.
The triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors of various protein kinases. One such example is CEP-33779, a selective inhibitor of Janus Kinase 2 (JAK2), a critical mediator of cytokine and growth factor signaling.[1][2][3][4] Understanding the cross-reactivity profile of kinase inhibitors is paramount for predicting potential off-target effects and ensuring therapeutic safety and efficacy. This guide compares the selectivity of CEP-33779 with that of Fedratinib, another potent JAK2 inhibitor with a distinct chemical structure, which has also been shown to inhibit FMS-like tyrosine kinase 3 (FLT3) and Bromodomain-containing protein 4 (BRD4).[5][6][7]
Kinase Inhibition Profile: CEP-33779 vs. Fedratinib
The following table summarizes the inhibitory activity of CEP-33779 and Fedratinib against a panel of selected kinases. The data highlights the high selectivity of CEP-33779 for JAK2 over other JAK family members, a desirable feature to minimize the risk of immunosuppression associated with broader JAK inhibition.[2] In contrast, Fedratinib exhibits a different selectivity profile, with potent inhibition of both JAK2 and FLT3.[7][8]
| Target Kinase | CEP-33779 IC50 (nM) | Fedratinib IC50 (nM) |
| JAK2 | 1.8 [1][3][4] | ~3 [7] |
| JAK1 | >72 | ~105 |
| JAK3 | 150[3] | >1000 |
| TYK2 | >1440 | ~405 |
| FLT3 | - | 15[7] |
| RET | - | 17[8] |
| BRD4 | - | ~130[7] |
Experimental Protocols
The cross-reactivity data for kinase inhibitors is typically generated using high-throughput screening platforms. The following provides a detailed methodology for a common approach, the KINOMEscan™ competition binding assay, which is used to determine the dissociation constant (Kd) of a compound for a large panel of kinases.
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ assay platform is a competition-based binding assay that quantifies the interaction of a test compound with a panel of human kinases.[9][10]
Principle:
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase that remains bound to the solid support is inversely proportional to the affinity of the test compound for that kinase.
Materials:
-
Kinase Panel: A comprehensive panel of purified human kinases.
-
Immobilized Ligand: A proprietary, broad-spectrum kinase inhibitor covalently attached to a solid support (e.g., beads).
-
Test Compound: The inhibitor to be profiled (e.g., CEP-33779 or Fedratinib).
-
Detection Reagent: A method to quantify the amount of kinase bound to the solid support, often utilizing quantitative PCR (qPCR) of a DNA tag fused to the kinase.
Procedure:
-
Assay Plate Preparation: A multi-well plate is prepared with the immobilized ligand.
-
Competition Reaction: The test compound at various concentrations is incubated with the kinase of interest and the immobilized ligand.
-
Washing: Unbound kinase and test compound are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified. In the case of DNA-tagged kinases, this is achieved through qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a control (e.g., DMSO). The dissociation constant (Kd) is then calculated from the dose-response curve. A lower Kd value indicates a stronger interaction between the compound and the kinase.
Visualizing the Comparison
To better understand the context of this comparison, the following diagrams illustrate the experimental workflow, the logical structure of the comparative analysis, and the relevant biological pathway.
Caption: Experimental workflow for KINOMEscan™ cross-reactivity profiling.
Caption: Logical structure of the comparative analysis guide.
Caption: Simplified JAK/STAT signaling pathway and the point of inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CEP-33779 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. fedratinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fedratinib - Wikipedia [en.wikipedia.org]
- 9. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
Unlocking Therapeutic Potential: A Comparative Guide to Computational Docking of Triazolo[1,5-a]pyridine Derivatives
A deep dive into the molecular interactions of triazolo[1,5-a]pyridine scaffolds with key protein targets reveals their significant potential in drug discovery. This guide provides a comparative analysis of recent computational docking studies, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance against various therapeutic targets, supported by experimental data and detailed methodologies.
The versatile[1][2][3]triazolo[1,5-a]pyridine and its bioisosteric counterpart,[1][2][3]triazolo[1,5-a]pyrimidine, have emerged as privileged scaffolds in medicinal chemistry. Their structural similarity to purine bases allows them to effectively interact with a wide range of biological targets, leading to the development of novel inhibitors for various diseases.[4][5] Recent computational studies, coupled with experimental validations, have highlighted their promise as anticancer, antiviral, and antimicrobial agents.[1][3][6][7] This guide compares the docking performance of select derivatives against prominent protein targets, providing insights into their structure-activity relationships and therapeutic potential.
Comparative Docking Performance of Triazolo[1,5-a]pyridine/pyrimidine Derivatives
The following table summarizes the key quantitative data from recent computational docking studies, showcasing the binding affinities and experimental validation of various triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine derivatives against their respective protein targets.
| Compound ID/Series | Target Protein | Target Class | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Validation (IC₅₀/MIC) | Reference |
| Compound 15j | α-Glucosidase | Antidiabetic | -10.04 | TYR158, GLN353, GLU411 | IC₅₀ = 6.60 ± 0.09 µM | [8][9] |
| Compound 9a | DNA Gyrase | Antibacterial | Not explicitly stated, but comparable to ciprofloxacin | Not detailed in abstract | IC₅₀ = 0.68 µM | [3] |
| ZINC000621278586 | SARS-CoV-2 Mpro | Antiviral | < -9.0 | His41, Cys145, Glu166 | Not available | [10] |
| ZINC000621285995 | SARS-CoV-2 Mpro | Antiviral | < -9.0 | His41, Cys145, Glu166 | Not available | [10] |
| Monomethylated TP | SARS-CoV-2 RdRp | Antiviral | Not explicitly stated | Asp618, Ser759, Asp760, Asp761 | Not available | [1][11] |
| Compound 4g | c-Met / Pim-1 Kinase | Anticancer | Not explicitly stated | Not detailed in abstract | c-Met IC₅₀ = 0.163 ± 0.01 µM; Pim-1 IC₅₀ = 0.283 ± 0.01 µM | [12] |
| Compound 5a | Not Specified (Anticancer) | Anticancer | -7.8182 | Not detailed in abstract | IC₅₀ = 3.89 µM (MCF-7) | |
| Compound 10 | DNA Gyrase (E. coli) | Antibacterial | -8.90 | Not detailed in abstract | MIC = 1 to 5 µmol/mL | [13] |
| Compound 10 | Sterol 14-alpha demethylase | Antifungal | -10.20 | Not detailed in abstract | MIC = 1 to 5 µmol/mL | [13] |
Experimental and Computational Protocols
A generalized workflow for the computational docking studies cited is presented below. Specific parameters and software may vary between studies.
Computational Docking Workflow
The in silico evaluation of triazolo[1,5-a]pyridine derivatives typically follows a structured protocol to predict their binding affinity and mode of interaction with a target protein.
Protein and Ligand Preparation: The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The triazolo[1,5-a]pyridine derivatives (ligands) are sketched and converted to 3D structures, followed by energy minimization using a suitable force field.
Molecular Docking: A grid is generated around the active site of the target protein to define the docking search space. Molecular docking is then performed using software such as Glide, AutoDock, or GOLD to predict the binding poses of the ligands within the protein's active site.[8]
Analysis and Validation: The resulting poses are ranked based on their docking scores, which estimate the binding free energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode. For promising candidates, molecular dynamics simulations may be performed to assess the stability of the ligand-protein complex over time.[9][10] The in silico results are often validated through in vitro biological assays to determine experimental inhibitory concentrations (IC₅₀) or minimum inhibitory concentrations (MIC).
Inhibition of Signaling Pathways
Triazolo[1,5-a]pyridine derivatives have shown significant potential in cancer therapy by targeting key enzymes in signaling pathways, such as cyclin-dependent kinases (CDKs), c-Met, and Pim-1.[4][12][14][15] The inhibition of these kinases can disrupt the cell cycle and induce apoptosis in cancer cells.
The diverse biological activities and favorable pharmacokinetic properties predicted for many triazolo[1,5-a]pyridine derivatives make them highly attractive candidates for further preclinical and clinical development.[2] The continued application of computational docking studies will undoubtedly accelerate the discovery of new and potent therapeutic agents based on this versatile scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,2,4 triazolo[1,5-a] pyrimidin-7-ones as novel SARS-CoV-2 Main protease inhibitors: In silico screening and molecular dynamics simulation of potential COVID-19 drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational Analysis Reveals Monomethylated Triazolopyrimidine as a Novel Inhibitor of SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1,3,5]triazine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal ofTriazolo[1,5-a]pyridin-2-amine: A Comprehensive Guide for Laboratory Professionals
Navigating the Safe Disposal of[1][2][3]Triazolo[1,5-a]pyridin-2-amine: A Comprehensive Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling specialized compounds such as[1][2][3]Triazolo[1,5-a]pyridin-2-amine, a clear and immediate understanding of disposal procedures is paramount. This guide provides essential, step-by-step logistical information to ensure the safe and compliant disposal of this nitrogen-containing heterocyclic amine.
Immediate Safety and Disposal Protocols
Due to its chemical nature as a nitrogen-containing heterocyclic amine,[1][2][3]Triazolo[1,5-a]pyridin-2-amine should be treated as a hazardous chemical. Under no circumstances should this compound or its waste be disposed of in the regular trash or flushed down the sanitary sewer.[1][2][4][5] Improper disposal can lead to harmful environmental impact and potential hazardous reactions.[1]
All waste containing this compound, including contaminated personal protective equipment (PPE), weighing papers, and spill cleanup materials, must be collected and managed as hazardous waste.[5] The primary and recommended method of disposal is through a licensed hazardous waste disposal service, which will typically involve chemical incineration at a permitted facility.[6][7]
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, regional, and national regulations.[2][6][8]
Quantitative Data Summary for Disposal
| Parameter | Guideline | Citation(s) |
| Disposal Method | Incineration by a licensed hazardous waste disposal facility. | [6][7] |
| Sewer Disposal | Prohibited. Do not empty into drains. | [2][9] |
| Trash Disposal | Prohibited for the chemical and any contaminated materials. | [5][6] |
| Container Type | Use chemically compatible, sealed, and clearly labeled containers for waste collection. | [1][8][10] |
| Waste Segregation | Keep amine waste separate from other chemical wastes to prevent hazardous reactions. | [1][8] |
| Empty Containers | Must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. | [5][11] |
| Spill Residues | Absorb spills with inert material (e.g., sand, vermiculite) and collect all contaminated materials as hazardous waste. | [4][5] |
| PPE | Wear appropriate protective gloves, clothing, and eye/face protection when handling the chemical and its waste. | [2][4] |
Detailed Experimental Protocols for Disposal
The following protocols provide a step-by-step methodology for the safe handling and disposal of[1][2][3]Triazolo[1,5-a]pyridin-2-amine waste in a laboratory setting.
Protocol 1: Segregation and Collection of Solid and Liquid Waste
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][4]
-
Waste Identification: All waste streams containing[1][2][3]Triazolo[1,5-a]pyridin-2-amine must be identified and treated as hazardous.
-
Solid Waste Collection:
-
Liquid Waste Collection:
-
Storage: Store all hazardous waste containers in a designated and secure satellite accumulation area. Ensure containers are kept tightly closed except when adding waste and are within secondary containment to prevent leaks.[5][10]
Protocol 2: Decontamination and Disposal of Empty Containers
-
Initial Assessment: An "empty" container that held[1][2][3]Triazolo[1,5-a]pyridin-2-amine must still be treated as hazardous waste unless properly decontaminated.[5][11]
-
Triple Rinsing:
-
Rinse the container three times with a suitable solvent (e.g., ethanol or another solvent in which the compound is soluble).
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[11] Subsequent rinsates should also be collected as hazardous waste.
-
-
Final Disposal: Once triple-rinsed, the container may be disposed of according to institutional policies for decontaminated labware.
Protocol 3: Management of Spills
-
Containment: In the event of a spill, contain the material to prevent it from spreading.
-
Solid Spills: Carefully sweep up the solid material, avoiding dust formation, and place it in a labeled hazardous waste container.[4][5]
-
Liquid Spills: Absorb the liquid with an inert absorbent material like vermiculite or sand.[5] Collect the absorbent material and place it in the hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[5]
-
Reporting: Report all spills to the laboratory supervisor and the institution's EHS department.[5]
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of[1][2][3]Triazolo[1,5-a]pyridin-2-amine, the following diagrams illustrate the logical relationships and workflows.
Caption: Workflow for the disposal of[1][2][3]Triazolo[1,5-a]pyridin-2-amine waste.
Caption: Decision process for the disposal of empty chemical containers.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 5. benchchem.com [benchchem.com]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. oxfordlabchem.com [oxfordlabchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal [cool.culturalheritage.org]
- 10. ethz.ch [ethz.ch]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling [1,2,4]Triazolo[1,5-a]pyridin-2-amine
Essential Safety and Handling Guide for[1][2][3]Triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of[1][2][3]Triazolo[1,5-a]pyridin-2-amine, ensuring the safety of laboratory personnel and the integrity of research. The following procedures are based on established safety protocols for handling hazardous chemicals.
Hazard Identification and Personal Protective Equipment (PPE)
[1][2][3]Triazolo[1,5-a]pyridin-2-amine is classified with several hazards, making appropriate PPE essential to minimize exposure and ensure personal safety.[1] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1]
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Neoprene or PVC gloves are recommended.[2] Always inspect gloves prior to use and wash hands thoroughly after handling.[4] |
| Eye Protection | Safety glasses with side shields or chemical goggles | Must be worn to prevent eye contact.[2][3] |
| Skin and Body Protection | Laboratory coat or overalls | Wear appropriate protective clothing to prevent skin exposure.[2][5] An apron may be necessary for larger quantities.[2] |
| Respiratory Protection | Dust mask or respirator | Use in a well-ventilated area. If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator should be used.[2][4] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the chemical's stability and preventing accidental exposure.
Handling Protocol:
-
Ventilation: Always handle[1][2][3]Triazolo[1,5-a]pyridin-2-amine in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[4][6]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing by wearing the appropriate PPE.[3][4]
-
Dust Prevention: Avoid the formation of dust during handling.[3][4] Use non-sparking tools.[4]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2][7]
Storage Protocol:
Emergency Procedures and First Aid
In case of exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][7] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill.
-
Clean-up: For minor spills, use a dry clean-up procedure.[2] Carefully sweep or vacuum the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[2][3]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Protocol:
-
Dispose of waste[1][2][3]Triazolo[1,5-a]pyridin-2-amine and any contaminated materials in a sealed, properly labeled container.[3][6]
-
Disposal must be carried out by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[6] Do not dispose of down the drain.[4]
Procedural Workflow Diagrams
The following diagrams illustrate the key workflows for handling and emergency response.
Caption: Standard operating procedure for handling the compound.
Caption: Step-by-step emergency response for a chemical spill.
References
- 1. (1,2,4)Triazolo(1,5-a)pyridin-2-amine | C6H6N4 | CID 584054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
